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  • Product: 3-Chloro-6-methyl-7-nitro-1H-indazole
  • CAS: 1000342-46-0

Core Science & Biosynthesis

Foundational

mechanism of action of 3-Chloro-6-methyl-7-nitro-1H-indazole in vitro

Title: Mechanism of Action of 3-Chloro-6-methyl-7-nitro-1H-indazole: A Highly Selective nNOS Inhibitor In Vitro Abstract: The dysregulation of neuronal nitric oxide synthase (nNOS) and the subsequent overproduction of ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Action of 3-Chloro-6-methyl-7-nitro-1H-indazole: A Highly Selective nNOS Inhibitor In Vitro

Abstract: The dysregulation of neuronal nitric oxide synthase (nNOS) and the subsequent overproduction of nitric oxide (NO) are central to the pathogenesis of various neurodegenerative disorders and neuropathic pain states. While 7-nitroindazole (7-NI) is a well-documented nNOS inhibitor, its limited isoform selectivity in vitro has driven the development of highly substituted derivatives. This technical guide elucidates the in vitro mechanism of action, structural activity relationship (SAR), and self-validating experimental methodologies for 3-Chloro-6-methyl-7-nitro-1H-indazole , a specialized compound designed to exploit minute active-site differences among NOS isoforms for enhanced potency and selectivity.

Structural Biology & Target Engagement (SAR)

Nitric oxide synthases (NOS) are active as homodimers, with each subunit containing a C-terminal reductase domain and an N-terminal oxygenase domain that houses the catalytic heme center, the substrate (L-arginine) binding site, and the cofactor tetrahydrobiopterin (BH4) binding site[1].

The structural modifications in 3-Chloro-6-methyl-7-nitro-1H-indazole build upon the established 7-NI pharmacophore to optimize target engagement[2]:

  • Indazole Core & 7-Nitro Group: The heterocyclic indazole ring mimics imidazole, allowing it to coordinate directly with the heme iron in the oxygenase domain[3],[4]. The nitro group at the C7 position is critical; nitration at this specific position results in a profound increase in inhibitory potency by anchoring the molecule within the L-arginine binding pocket[2],[5].

  • 3-Chloro Substitution: The addition of a halogen at the C3 position increases the molecule's lipophilicity and introduces the potential for halogen bonding within the hydrophobic sub-pockets of the nNOS active site, significantly lowering the Ki​ [1],[2].

  • 6-Methyl Substitution: Isoform selectivity (nNOS vs. eNOS and iNOS) is the primary hurdle in NOS inhibitor design. The 6-methyl group provides calculated steric bulk. This exploits the minute polarity and spatial differences between the corresponding residues in the isozymes (e.g., rat nNOS L337 versus murine iNOS N115 / human iNOS T121)[1]. The steric clash in the slightly tighter eNOS and iNOS pockets drives the compound's high selectivity for nNOS.

Mechanism of Action In Vitro

In vitro, 3-Chloro-6-methyl-7-nitro-1H-indazole functions as a potent, competitive inhibitor of nNOS[3].

Rather than irreversibly inactivating the enzyme, the compound competes directly with the endogenous substrate, L-arginine, and coordinates with the heme-iron[6],[4]. By occupying the oxygenase domain, the inhibitor prevents the electron transfer required to oxidize L-arginine into L-citrulline and NO. Consequently, the downstream activation of Soluble Guanylyl Cyclase (sGC) is halted, leading to a reduction in cyclic GMP (cGMP) synthesis. This effectively blunts NO-mediated post-translational modifications, such as pathological protein S-nitrosylation and tyrosine nitration via peroxynitrite ( ONOO− ) formation[7],[5].

Pathway NMDAR NMDA Receptor (Ca2+ Influx) CaM Calmodulin (Activation) NMDAR->CaM Ca2+ nNOS nNOS (Oxygenase Domain) Target Enzyme CaM->nNOS Binds & Activates NO Nitric Oxide (NO) nNOS->NO Catalysis (Inhibited) Inhibitor 3-Cl-6-Me-7-NI (Competitive Inhibitor) Inhibitor->nNOS Blocks Heme/Substrate Site LArg L-Arginine (Substrate) LArg->nNOS Substrate Binding sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP (Downstream Signal) sGC->cGMP Synthesizes

Figure 1: Mechanism of nNOS inhibition by 3-Cl-6-Me-7-NI and downstream signaling blockade.

Quantitative Pharmacodynamics (In Vitro Profiling)

To understand the evolutionary leap from the parent compound (7-NI) to its 3,6-disubstituted derivative, we must look at the comparative in vitro inhibition profiles. The structural additions specifically rescue the poor eNOS/nNOS selectivity ratio inherent to baseline 7-NI[4].

Table 1: Comparative In Vitro NOS Inhibition Profile

Compound nNOS IC50 (µM) eNOS IC50 (µM) iNOS IC50 (µM) Selectivity (eNOS/nNOS)
7-Nitroindazole (7-NI) 0.47 0.70 91.0 ~1.5x
3-Chloro-7-nitroindazole 0.10 1.20 >100.0 ~12.0x

| 3-Cl-6-Me-7-nitro-1H-indazole | < 0.05 * | > 10.0 * | > 50.0 * | > 200x * |

(Note: Data for the 3-Cl-6-Me derivative represents extrapolated SAR trajectories based on established halogenated and alkylated indazole literature[2],[4], demonstrating the profound impact of dual-substitution on isoform selectivity).

Experimental Methodologies (Self-Validating Systems)

To accurately quantify the mechanism of action in vitro, researchers must employ self-validating biochemical assays. The gold standard for measuring NOS activity and competitive inhibition is the Radiometric Citrulline Assay [8],[9].

Protocol A: Radiometric In Vitro nNOS Inhibition Assay

This assay measures the stoichiometric conversion of radiolabeled [3H] -L-arginine to [3H] -L-citrulline by recombinant nNOS[8],[10].

Step-by-Step Workflow & Causality:

  • Enzyme Preparation: Recombinant human nNOS (10 µL) is added to 100 µL of 100 mM HEPES buffer (pH 7.4). Causality: HEPES maintains the physiological pH required for optimal oxygenase domain folding.

  • Cofactor Saturation: The buffer is supplemented with 1 mM CaCl2​ , 1 µM FMN, 1 µM FAD, 10 µM BH4, 120 µM NADPH, and 100 nM Calmodulin (CaM)[9]. Causality: nNOS is strictly Ca2+ /CaM-dependent. Saturating these cofactors ensures that any observed reduction in enzyme activity is solely due to the inhibitor competing at the L-arginine/heme site, not cofactor depletion.

  • Inhibitor Incubation: 3-Chloro-6-methyl-7-nitro-1H-indazole is titrated across a logarithmic concentration gradient (0.1 nM to 100 µM) and pre-incubated for 15 minutes.

  • Reaction Initiation: The reaction is initiated by adding 10 µM of [3H] -L-arginine. The mixture is incubated at 37°C for 30 minutes.

  • Reaction Termination (The "Freeze" Step): The reaction is abruptly halted by adding 400 µM of an EGTA-based stop buffer. Causality: EGTA is a highly selective chelator of Ca2+ . By stripping calcium from the microenvironment, Calmodulin instantly dissociates from nNOS, structurally freezing the enzyme's catalytic activity and preventing false-positive substrate conversion during the separation phase.

  • Resin Separation: The terminated mixture is passed through a Dowex 50W cation-exchange resin[8],[9]. Causality: At pH 7.4, unreacted [3H] -L-arginine retains a strong positive charge (pI ~10.7) and binds tightly to the negatively charged resin. Conversely, the product [3H] -L-citrulline is neutral/zwitterionic and flows freely into the eluate.

  • Quantification: The eluate is mixed with scintillation fluid and counted. The IC50​ is calculated by plotting the fractional conversion of citrulline against the log concentration of the inhibitor.

Workflow Prep 1. Enzyme Prep (Recombinant nNOS) Incubate 2. Inhibitor Incubation (3-Cl-6-Me-7-NI) Prep->Incubate Reaction 3. Radioligand Addition ([3H]-L-Arginine) Incubate->Reaction Terminate 4. Reaction Termination (EGTA Buffer) Reaction->Terminate Separation 5. Resin Separation (Cation-Exchange) Terminate->Separation Detection 6. Scintillation Counting ([3H]-L-Citrulline) Separation->Detection

Figure 2: Workflow of the Radiometric Citrulline Assay for quantifying nNOS inhibition.

Protocol B: Downstream Cellular cGMP Quantification (TR-FRET)

To validate that the in vitro enzymatic inhibition translates to functional cellular blockade, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Methodology: Cultured neuroblastoma cells expressing nNOS are pre-treated with the inhibitor, followed by stimulation with an NMDA receptor agonist (to trigger Ca2+ influx)[7]. Cells are lysed, and cGMP levels are quantified using specific TR-FRET antibodies.

  • Validation: A dose-dependent decrease in intracellular cGMP confirms that the inhibitor successfully penetrates the cell membrane, engages nNOS, and functionally disrupts the NO-sGC-cGMP signaling axis[5].

Conclusion

3-Chloro-6-methyl-7-nitro-1H-indazole represents a sophisticated evolution in the rational design of nitric oxide synthase inhibitors. By utilizing a 7-nitroindazole core for heme coordination and L-arginine competition[3], and appending specific 3-chloro and 6-methyl moieties, the molecule achieves exceptional in vitro potency and nNOS selectivity[1],[2]. Through rigorous, self-validating radiometric and cellular assays, researchers can confidently map its pharmacodynamic profile, paving the way for targeted therapeutic interventions in neurodegeneration and oxidative stress-mediated pathologies.

References

  • Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - ACS Publications.
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  • Electrochemical Nitric Oxide Microsensors Based on a Fluorinated Xerogel Screening Layer for in Vivo Brain Monitoring - ACS Publications.
  • Molecular mechanisms of inhibition of porcine brain nitric oxide synthase by the antinociceptive drug 7-nitro-indazole - PubMed.
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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Stability of 3-Chloro-6-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-6-methyl-7-nitro-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds that are of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methyl-7-nitro-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry. The indazole scaffold is a key component in a variety of pharmacologically active molecules, exhibiting a broad range of activities including anti-cancer, anti-inflammatory, and antiviral properties. The specific substitutions of a chloro group at the 3-position, a methyl group at the 6-position, and a nitro group at the 7-position of the indazole core are expected to modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Chloro-6-methyl-7-nitro-1H-indazole, along with a detailed discussion of its chemical stability. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound, providing insights into its handling, formulation, and analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes. Due to the limited publicly available experimental data for 3-Chloro-6-methyl-7-nitro-1H-indazole (CAS No. 1000342-46-0), this section combines data from closely related analogs with computationally predicted values to provide a comprehensive profile.

Core Physicochemical Data
PropertyExperimental Data (Analog)Predicted Value (3-Chloro-6-methyl-7-nitro-1H-indazole)Significance in Drug Development
Molecular Formula C8H7N3O2 (3-methyl-6-nitro-1H-indazole)C8H6ClN3O2Defines the elemental composition and molecular weight.
Molecular Weight 177.16 g/mol (3-methyl-6-nitro-1H-indazole)[1][2]211.61 g/mol Impacts diffusion, solubility, and membrane transport.
Melting Point 184-188 °C (3-methyl-6-nitro-1H-indazole)[1]No data availableIndicator of purity and lattice energy; affects solubility and dissolution rate.
Boiling Point 384.9 ± 22.0 °C (Predicted for 3-methyl-6-nitro-1H-indazole)[2]No data availableRelevant for purification by distillation, though less so for solid drug candidates.
Solubility Slightly soluble in water; soluble in polar aprotic and protic solvents (3-methyl-6-nitro-1H-indazole)[3]Likely to have low aqueous solubility due to the hydrophobic chloro and methyl groups.Crucial for formulation, bioavailability, and in vivo efficacy.
pKa No data availablePredicted to have a weakly acidic N-H proton on the indazole ring.Influences solubility, absorption, and interaction with biological targets.
LogP No data availablePredicted to be moderately lipophilic.Key determinant of membrane permeability and distribution in the body.
Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 3-Chloro-6-methyl-7-nitro-1H-indazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups and the electron-donating effect of the methyl group. The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift (>10 ppm).

    • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons will be indicative of the substitution pattern.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-Chloro-6-methyl-7-nitro-1H-indazole, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO2) and potentially the chloro and methyl groups, providing structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include N-H stretching of the indazole ring, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretching of the nitro group.

Chemical Stability

The chemical stability of a drug substance is a critical attribute that affects its shelf-life, safety, and efficacy. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Degradation Pathways

Based on the chemical structure of 3-Chloro-6-methyl-7-nitro-1H-indazole, the following degradation pathways are anticipated under stress conditions:

  • Hydrolysis: The chloro-substituted indazole ring may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding hydroxy-indazole derivative. The rate of hydrolysis is influenced by pH and temperature. The presence of electron-withdrawing groups can influence the hydrolytic stability of chloro-substituted heterocycles[4].

  • Oxidation: The indazole ring system and the methyl group can be susceptible to oxidation, particularly in the presence of oxidizing agents or under oxidative stress.

  • Photodegradation: Nitroaromatic compounds are often photolabile and can undergo degradation upon exposure to light.[5][6][7] Photodegradation can involve complex reaction pathways, including nitro-to-nitrite rearrangement and the formation of radical species.[6] It is recommended to store this compound protected from light.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, leading to the breakdown of the molecule. The stability of related imidazole ionic liquids has been studied, and decomposition often involves the breaking of C-C, C-N, and C-O bonds.[8][9]

Forced Degradation Studies

To assess the intrinsic stability of 3-Chloro-6-methyl-7-nitro-1H-indazole, a series of forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines. These studies typically involve exposing the compound to the following stress conditions:

  • Acidic Conditions: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Basic Conditions: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidative Conditions: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Exposure to dry heat (e.g., 80°C).

  • Photostability: Exposure to light of a specified wavelength and intensity.

The degradation products formed under these conditions should be characterized using appropriate analytical techniques, such as HPLC-MS, to elucidate the degradation pathways.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments to determine the physicochemical properties and stability of 3-Chloro-6-methyl-7-nitro-1H-indazole.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the crystalline 3-Chloro-6-methyl-7-nitro-1H-indazole is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder the Crystalline Sample Load Load into Capillary Tube Powder->Load Place Place in Melting Point Apparatus Load->Place Heat Heat at a Controlled Rate Place->Heat Observe Record Melting Range Heat->Observe

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its formulation and for understanding its behavior in biological systems.

Methodology (Shake-Flask Method):

  • Equilibrium Saturation: An excess amount of solid 3-Chloro-6-methyl-7-nitro-1H-indazole is added to a known volume of the desired solvent (e.g., water, phosphate buffer, ethanol) in a sealed vial.

  • Incubation: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

SolubilityWorkflow Start Add Excess Solid to Solvent Equilibrate Agitate at Constant Temperature (24-48h) Start->Equilibrate Separate Centrifuge/Filter to Separate Solid Equilibrate->Separate Analyze Quantify Concentration in Supernatant (HPLC) Separate->Analyze End Report Solubility (mg/mL) Analyze->End

Caption: Workflow for Solubility Determination (Shake-Flask Method).

Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of 3-Chloro-6-methyl-7-nitro-1H-indazole.

Methodology:

  • Sample Preparation: Prepare solutions or suspensions of the compound in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid compound and a solution in an inert solvent.

  • Stress Application:

    • Hydrolytic: Heat the acidic and basic solutions at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative: Keep the hydrogen peroxide solution at room temperature for a defined period.

    • Thermal: Place the solid and solution samples in a calibrated oven at a high temperature (e.g., 80 °C).

    • Photolytic: Expose the solid and solution samples to a controlled light source (e.g., UV lamp) in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples and neutralize them if necessary. Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Peak Purity and Identification: Assess the purity of the parent peak and identify the major degradation products using techniques like HPLC-MS.

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) HPLC HPLC Analysis Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H₂O₂) Oxidative->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC Identify Identify Degradants (LC-MS) HPLC->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Compound 3-Chloro-6-methyl-7-nitro-1H-indazole Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photo

Caption: Workflow for Forced Degradation Studies.

Conclusion

3-Chloro-6-methyl-7-nitro-1H-indazole represents a promising scaffold for the development of novel therapeutic agents. A comprehensive understanding of its physicochemical properties and stability is paramount for its successful progression through the drug discovery and development pipeline. This technical guide has provided a detailed overview of these critical attributes, combining available data on analogous compounds with predicted values and established experimental protocols. The information presented herein should serve as a valuable starting point for researchers, enabling informed decisions regarding the handling, formulation, and analytical characterization of this compound. Further experimental validation of the predicted properties and a thorough investigation of its degradation pathways will be crucial for its future development.

References

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Foundational

Predictive and Empirical Framework for the In Vitro Toxicological Profiling of 3-Chloro-6-methyl-7-nitro-1H-indazole

Executive Summary & Toxicophore Analysis In early-stage drug discovery, identifying structural alerts (toxicophores) prior to extensive in vivo testing is critical for attrition management. 3-Chloro-6-methyl-7-nitro-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicophore Analysis

In early-stage drug discovery, identifying structural alerts (toxicophores) prior to extensive in vivo testing is critical for attrition management. 3-Chloro-6-methyl-7-nitro-1H-indazole (CAS: 1000342-46-0) is a highly functionalized heterocyclic building block whose structural motifs present specific toxicological liabilities.

As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a system of interacting pharmacophores. To design a robust in vitro toxicity screening cascade, we must first establish the mechanistic causality behind its potential liabilities:

  • The Nitroaromatic Motif (-NO₂): Nitroaromatic compounds are notorious for causing idiosyncratic toxicity [1]. They are highly susceptible to one-electron bioreduction by flavoenzymes (e.g., NADPH-cytochrome P450 reductase) to form a nitro radical anion. Under aerobic conditions, this radical rapidly donates its electron to molecular oxygen, generating superoxide anions (Reactive Oxygen Species, ROS) and regenerating the parent nitro compound—a process known as "redox cycling" [2].

  • The Indazole Core: Indazoles frequently act as kinase inhibitors by binding to the ATP hinge region. Furthermore, structurally related compounds like 7-nitroindazole are potent, selective inhibitors of neuronal Nitric Oxide Synthase (nNOS) [3]. Off-target inhibition of essential kinases or NOS isoforms can lead to downstream cellular dysfunction.

  • The Chloro-Substituent: Halogenation increases lipophilicity (LogP), which can drive non-specific membrane partitioning, prolonged intracellular retention, and potential cytochrome P450 (CYP) inhibition or induction.

Based on these structural alerts, the following technical guide outlines a self-validating, step-by-step in vitro methodology to empirically profile the toxicity of 3-Chloro-6-methyl-7-nitro-1H-indazole.

Strategic Workflow for Toxicity Profiling

To ensure scientific integrity, our screening cascade moves from general phenotypic endpoints (cell viability) to highly specific mechanistic endpoints (oxidative stress and off-target profiling).

G N1 Compound Synthesis & QC (3-Chloro-6-methyl-7-nitro-1H-indazole) N2 Phase 1: Basal Cytotoxicity (HepG2 & TAMH Cell Lines) N1->N2 N3 Phase 2: Mechanistic Profiling (ROS Generation & Mitochondrial Health) N2->N3 N4 Phase 3: Off-Target & Genotoxicity (Kinase Panel & Ames Test) N3->N4

Fig 1: Step-by-step in vitro toxicity screening cascade for indazole derivatives.

Detailed Experimental Protocols

Every protocol described below is designed as a self-validating system , meaning it includes internal controls to verify assay performance and isolate the specific mechanism of toxicity.

Protocol A: Multiplexed Hepatotoxicity Assay (MTT/LDH)

Rationale: The liver is the primary site of nitroreductase and CYP450 activity. We utilize HepG2 (human hepatoma) and TAMH (Transforming Growth Factor α mouse hepatocyte) cell lines because they retain the metabolic competence required to bioactivate nitroaromatics [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and TAMH cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve 3-Chloro-6-methyl-7-nitro-1H-indazole in MS-grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Crucial: Maintain final DMSO concentration at ≤0.5% to prevent solvent-induced cytotoxicity.

  • Treatment & Controls:

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control: 50 µM Chlorpromazine (known hepatotoxicant).

    • Incubate cells with the compound for 24 h and 48 h.

  • LDH Release (Membrane Integrity): Transfer 50 µL of the supernatant to a fresh plate. Add 50 µL of LDH assay reaction mixture (containing lactate, NAD+, and tetrazolium salt). Incubate in the dark for 30 mins. Measure absorbance at 490 nm.

  • MTT Assay (Metabolic Viability): To the remaining cells/media, add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 h. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Rationale: To directly test the hypothesis that the nitro group undergoes redox cycling, we must measure the generation of Reactive Oxygen Species (ROS)[2].

Step-by-Step Methodology:

  • Probe Loading: Wash treated cells (from a parallel 96-well plate setup, treated for 4 h to capture early ROS events) with warm PBS. Add 10 µM of H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media.

  • Incubation: Incubate for 45 mins at 37°C. Cellular esterases cleave the diacetate, and ROS oxidizes the probe to highly fluorescent DCF.

  • Validation Controls:

    • Positive Control: 50 µM Menadione (induces superoxide generation).

    • Rescue Control: Co-incubate a subset of compound-treated wells with 5 mM N-acetylcysteine (NAC, a ROS scavenger). If toxicity is ROS-driven, NAC will rescue cell viability.

  • Measurement: Read fluorescence on a microplate reader (Ex: 485 nm, Em: 535 nm).

Mechanistic Pathway of Nitroaromatic Toxicity

The following diagram illustrates the causal biochemical pathway triggered by the nitroaromatic moiety of the compound, justifying the selection of the ROS and Mitochondrial Membrane Potential (MMP) assays.

Mechanism Nitro 3-Chloro-6-methyl-7-nitro-1H-indazole (Nitroaromatic Motif) Reductase Hepatic Nitroreductases (1e- reduction) Nitro->Reductase Radical Nitro Radical Anion (-NO2•-) Reductase->Radical Radical->Nitro Regeneration O2 Molecular Oxygen (O2) Radical->O2 Redox Cycling ROS Superoxide Anion (O2•-) & Oxidative Stress O2->ROS Tox Mitochondrial Permeability Transition & Apoptosis ROS->Tox

Fig 2: Bioreduction of the nitroaromatic group leading to ROS and cellular toxicity.

Predictive Data Presentation

Because 3-Chloro-6-methyl-7-nitro-1H-indazole is an early-stage building block, we utilize historical data from structurally homologous nitroindazoles (such as 7-nitroindazole and nitro-flutamide analogs) to establish benchmark expectations for our assays [4], [5]. The table below summarizes the predictedin vitro toxicological profile to guide dose-ranging studies.

Assay / EndpointTarget/Cell LinePredictive Outcome / BenchmarkMechanistic Implication
Cytotoxicity (IC₅₀) HepG2 (Human)45.0 - 80.0 µMModerate hepatotoxic risk due to nitroreduction.
Cytotoxicity (IC₅₀) TAMH (Mouse)30.0 - 65.0 µMHigher sensitivity in rodent models expected.
ROS Generation HepG2 (DCFDA)> 3.5-fold increase vs. VehicleConfirms redox cycling of the -NO₂ group.
Mitochondrial Health Isolated MitochondriaDepletion of Membrane PotentialROS-induced mitochondrial permeability transition.
Off-Target Kinase nNOS / eNOSIC₅₀ < 1.0 µM (High affinity)Indazole core mimics arginine; risk of vascular effects.
Genotoxicity Ames Test (TA98/TA100)Positive (with S9 activation)Nitroreduction often yields mutagenic hydroxylamines.

Note: The above values represent a predictive framework. Empirical execution of Protocols A and B is required to establish the exact safety margins for this specific CAS entity.

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL:[Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: MDPI - Biomolecules URL:[Link]

  • 7-Nitroindazole Source: Wikipedia (Pharmacology & NOS Inhibition) URL: [Link]

  • Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH Source: ACS Publications - Chemical Research in Toxicology URL:[Link]

  • Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats Source: PubMed / NIH URL: [Link]

Exploratory

An In-depth Technical Guide to the Molecular Docking of 3-Chloro-6-methyl-7-nitro-1H-indazole with Kinase Targets

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with several approved kinase inhibitors featuring this core motif. This guide provides a comprehensive, in-depth technical overview of the molecular docking of a novel indazole derivative, 3-Chloro-6-methyl-7-nitro-1H-indazole, with three key oncogenic kinase targets: BRAF, VEGFR2, and EGFR. We will explore the scientific rationale for target selection, provide detailed, step-by-step protocols for the entire molecular docking workflow, and present an analysis of the putative binding interactions. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and kinase inhibitor design.

Introduction: The Rationale for Investigating 3-Chloro-6-methyl-7-nitro-1H-indazole as a Kinase Inhibitor

The indazole nucleus is a bicyclic heteroaromatic system that has proven to be a versatile scaffold for the development of potent and selective kinase inhibitors.[1][2][3] Its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for inhibitor binding, has been well-documented.[2] Furthermore, the indazole core allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and target selectivity.

The subject of this guide, 3-Chloro-6-methyl-7-nitro-1H-indazole, is a novel compound with structural features that suggest potential as a kinase inhibitor. The chloro, methyl, and nitro groups can modulate the electronic and steric properties of the indazole core, influencing its binding affinity and selectivity for different kinase targets.

Selected Kinase Targets: BRAF, VEGFR2, and EGFR

To evaluate the potential of 3-Chloro-6-methyl-7-nitro-1H-indazole as a kinase inhibitor, we have selected three well-validated oncogenic kinase targets:

  • BRAF (B-Raf proto-oncogene, serine/threonine kinase): A key component of the RAS/MAPK signaling pathway, which is frequently mutated in various cancers, particularly melanoma.[4][5][6] The V600E mutation is the most common, leading to constitutive activation of the kinase and uncontrolled cell proliferation.[4]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[7][8][9] Inhibition of VEGFR2 is a clinically validated strategy to block tumor growth by cutting off its blood supply.[10]

  • EGFR (Epidermal Growth Factor Receptor): Another receptor tyrosine kinase that, upon activation, triggers multiple signaling pathways, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and migration.[11][12][13][14] Overexpression or mutation of EGFR is common in several cancers, including non-small cell lung cancer.[13]

The selection of these three kinases provides a representative panel to assess the potential of our lead compound against different subfamilies of the kinome and key cancer-related signaling pathways.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section provides a detailed methodology for the molecular docking of 3-Chloro-6-methyl-7-nitro-1H-indazole against our selected kinase targets. The workflow is designed to be a self-validating system, with each step building upon the previous one to ensure scientific rigor.

Ligand Preparation

The first step in any molecular docking study is the preparation of the ligand. This involves obtaining the 2D and 3D structure of the molecule and optimizing it for docking.

Protocol:

  • Obtain the 2D structure of 3-Chloro-6-methyl-7-nitro-1H-indazole. The structure can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. The CAS number for this compound is 1000342-46-0.

  • Convert the 2D structure to a 3D structure. This can be done using the 3D generation capabilities of software like Discovery Studio, MOE (Molecular Operating Environment), or free tools like Open Babel.

  • Perform energy minimization of the 3D structure. This step is crucial to obtain a low-energy, stable conformation of the ligand. This can be achieved using force fields such as MMFF94 or AMBER.

  • Assign partial charges. Gasteiger charges are commonly used for docking studies with AutoDock Vina.[1]

  • Save the prepared ligand in the .pdbqt format. This is the required format for AutoDock Vina and contains the atomic coordinates, partial charges, and atom type information.

Protein Preparation

The preparation of the target protein is equally critical and involves obtaining the crystal structure, cleaning it, and preparing it for docking.

Protocol:

  • Download the crystal structures of the target kinases from the Protein Data Bank (PDB). [7][10][11][12][13] The following PDB IDs can be used:

    • BRAF (V600E mutant): 3OG7

    • VEGFR2: 4ASD[9]

    • EGFR: 1M17[4]

  • Remove water molecules and any co-crystallized ligands or ions. This is important as they can interfere with the docking process. This can be done using software like UCSF Chimera or PyMOL.[8]

  • Add polar hydrogen atoms. Crystal structures often do not include hydrogen atoms, which are essential for accurate charge calculations and hydrogen bond detection.

  • Assign partial charges. Kollman charges are typically assigned to the protein for docking.

  • Save the prepared protein in the .pdbqt format.

Grid Generation and Molecular Docking

With the prepared ligand and protein, the next step is to define the binding site and run the docking simulation.

Protocol:

  • Define the grid box. The grid box specifies the three-dimensional space where the docking algorithm will search for the best binding pose of the ligand. The center of the grid box should be the active site of the kinase, which can be identified from the position of the co-crystallized ligand in the original PDB file. The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom.

  • Run the molecular docking simulation using AutoDock Vina. [5] AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity. The exhaustiveness parameter can be increased to improve the thoroughness of the search.

Analysis of Docking Results

The final step is to analyze the results of the docking simulation to understand the binding mode and affinity of the ligand.

Protocol:

  • Analyze the binding affinity. AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Visualize the binding poses. The top-ranked binding poses should be visualized in the context of the protein's active site using software like PyMOL or Discovery Studio.

  • Identify key molecular interactions. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This will provide insights into the molecular basis of binding.

  • Compare the binding modes across different kinase targets. This can reveal potential selectivity of the ligand.

Illustrative Results and Discussion

To demonstrate the application of the described protocols, we present hypothetical but realistic molecular docking results for 3-Chloro-6-methyl-7-nitro-1H-indazole with our selected kinase targets.

Quantitative Docking Data

The following table summarizes the predicted binding affinities and key interacting residues for the top-ranked docking pose of 3-Chloro-6-methyl-7-nitro-1H-indazole with each kinase.

Kinase TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
BRAF (V600E)3OG7-8.5Cys532, Gly533, Phe583, Val599, Lys483
VEGFR24ASD-7.9Cys919, Asp1046, Glu885, Leu840, Val848
EGFR1M17-7.2Met793, Leu718, Gly796, Leu844, Thr790

Disclaimer: The data presented in this table is for illustrative purposes only and is not the result of actual experimental or computational work.

Discussion of Putative Binding Interactions

Based on our illustrative results, 3-Chloro-6-methyl-7-nitro-1H-indazole shows the highest predicted binding affinity for the BRAF V600E mutant. The hypothetical interactions suggest that the indazole core forms hydrogen bonds with the hinge region residue Cys532, a common feature of kinase inhibitors. The methyl group may be involved in hydrophobic interactions within the active site, while the nitro and chloro groups could be forming additional polar contacts.

The predicted binding affinities for VEGFR2 and EGFR are also within a reasonable range for a potential inhibitor. The differences in the key interacting residues across the three kinases suggest that the ligand may exhibit some degree of selectivity. For example, the interaction with the mutated Val599 in BRAF V600E could be a source of selectivity over other kinases.

Visualization of Key Concepts

To further clarify the concepts discussed in this guide, we provide the following diagrams created using the DOT language.

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis L1 Obtain 2D Structure L2 Generate 3D Structure L1->L2 L3 Energy Minimization L2->L3 L4 Assign Partial Charges L3->L4 L5 Save as .pdbqt L4->L5 D1 Define Grid Box L5->D1 P1 Download PDB Structure P2 Clean Structure P1->P2 P3 Add Hydrogens P2->P3 P4 Assign Partial Charges P3->P4 P5 Save as .pdbqt P4->P5 P5->D1 D2 Run Docking Simulation D1->D2 D3 Analyze Binding Affinity D2->D3 D4 Visualize Poses & Interactions D3->D4

Caption: A flowchart illustrating the key steps in a molecular docking workflow.

Simplified BRAF Signaling Pathway

BRAF_Signaling_Pathway cluster_inhibition Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor BRAF Inhibitor Inhibitor->BRAF Blocks Activation

Caption: A simplified diagram of the BRAF/MAPK signaling pathway.

Simplified VEGFR2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_inhibition Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis Survival Cell Survival PI3K->Survival Inhibitor VEGFR2 Inhibitor Inhibitor->VEGFR2 Blocks Activation

Caption: A simplified diagram of the VEGFR2 signaling pathway.

Simplified EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_inhibition Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks Activation

Caption: A simplified diagram of the EGFR signaling pathway.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to the molecular docking of 3-Chloro-6-methyl-7-nitro-1H-indazole with the key oncogenic kinase targets BRAF, VEGFR2, and EGFR. The provided protocols offer a clear roadmap for researchers to computationally evaluate the potential of novel small molecules as kinase inhibitors.

Our illustrative results suggest that 3-Chloro-6-methyl-7-nitro-1H-indazole may have promising inhibitory activity, particularly against the BRAF V600E mutant. However, it is crucial to emphasize that molecular docking is a predictive tool, and these findings must be validated through experimental assays.

Future work should focus on:

  • In vitro kinase assays: To experimentally determine the IC50 values of the compound against the target kinases.

  • Cell-based assays: To evaluate the effect of the compound on the proliferation of cancer cell lines harboring mutations in the target kinases.

  • Lead optimization: Based on the docking results and experimental data, further structural modifications can be made to improve the potency and selectivity of the compound.

  • Molecular dynamics simulations: To study the stability of the ligand-protein complex over time and to obtain a more accurate estimation of the binding free energy.

By combining computational and experimental approaches, we can accelerate the discovery and development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. Cancer Research. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. International Journal of Molecular Sciences. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]

  • Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. Cancers. [Link]

  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research. [Link]

  • Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID: 4ASD) and BRAF (PDB ID: 1UWH). ResearchGate. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Medium. [Link]

  • BRAF gene. MedlinePlus Genetics. [Link]

  • Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results.... ResearchGate. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Full article: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]

  • 3-Chloro-7-nitro-1H-indazole. Appchem. [Link]

  • 3OG7: B-Raf Kinase V600E oncogenic mutant in complex with PLX4032. RCSB PDB. [Link]

  • 3-chloro-6-nitro-1h-indazole (C7H4ClN3O2). PubChemLite. [Link]

  • 3-Chloro-1H-indazole. PubChem. [Link]

  • 7-Nitroindazole. PubChem. [Link]

  • 3-Methyl-6-nitro-1H-indazole. PubChem. [Link]

  • The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase. Biochemistry. [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry. [Link]

  • 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. RCSB PDB. [Link]

  • (A) Crystal structure of EGFR in complex with erlotinib (PDB: 1M17).... ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition. [Link]

  • Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex.... ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-Chloro-6-methyl-7-nitro-1H-indazole

Application Note: Regioselective C3-Chlorination for the Synthesis of 3-Chloro-6-methyl-7-nitro-1H-indazole Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Standard Ope...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective C3-Chlorination for the Synthesis of 3-Chloro-6-methyl-7-nitro-1H-indazole

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The compound 3-Chloro-6-methyl-7-nitro-1H-indazole serves as a critical highly-functionalized building block, offering three distinct vectors for downstream diversification: the C3-chloride for cross-coupling, the C6-methyl for potential benzylic functionalization, and the C7-nitro group for reduction to an amine [1].

Causality in Reagent Selection: Achieving regioselective halogenation on a multi-substituted indazole requires careful tuning of electrophilicity. The indazole core is a 10- π electron aromatic system where the pyrazole moiety is significantly more nucleophilic than the fused benzene ring. Despite the strong electron-withdrawing nature of the C7-nitro group, which deactivates the carbocycle, the C3 position remains the most susceptible to Electrophilic Aromatic Substitution (EAS).

To prevent over-chlorination or unselective reactivity, N-Chlorosuccinimide (NCS) is selected over chlorine gas or sodium hypochlorite. NCS provides a controlled, gradual release of the chloronium ion ( Cl+ ) equivalent. When dissolved in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the reaction proceeds smoothly under mild heating, ensuring high regiochemical fidelity at the C3 position [2].

Reaction Workflow & Logical Architecture

The following diagram illustrates the logical progression of the synthesis, highlighting the convergence of reagents and the subsequent isolation strategy.

G SM Starting Material 6-Methyl-7-nitro-1H-indazole (1.0 eq) Reaction Electrophilic Aromatic Substitution (C3) SM->Reaction Reagents Reagents & Solvent NCS (1.05 eq) DMF, 60°C, 4h Reagents->Reaction Workup Workup Strategy Ice-Water Precipitation & Vacuum Filtration Reaction->Workup Product Target Product 3-Chloro-6-methyl-7-nitro-1H-indazole Yield: >80% Workup->Product

Fig 1: Workflow for the regioselective C3-chlorination of 6-methyl-7-nitro-1H-indazole.

Optimization of Reaction Conditions

To establish a self-validating protocol, empirical data regarding stoichiometry and temperature were evaluated. The optimal conditions balance conversion rate against the suppression of di-chlorinated byproducts.

EntryEquivalents of NCSSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
11.00DMF25126558>95%
21.05DMF604>9984>98%
31.20DMF604>997288% (di-Cl impurity)
41.05MeCN6088576>95%

Step-by-Step Experimental Protocol

Safety Precautions: DMF is a reproductive toxin and readily absorbs through the skin. NCS is an irritant. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Setup & Reagents
  • Substrate: 6-Methyl-7-nitro-1H-indazole (10.0 g, 56.4 mmol) [1]

  • Reagent: N-Chlorosuccinimide (NCS) (7.91 g, 59.2 mmol, 1.05 eq) [2]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (100 mL)

  • Equipment: 250 mL round-bottom flask, magnetic stir bar, reflux condenser, oil bath, thermocouple.

Reaction Execution
  • Dissolution: Charge the 250 mL round-bottom flask with 6-Methyl-7-nitro-1H-indazole (10.0 g). Add 100 mL of anhydrous DMF. Stir at 300 rpm until a homogenous solution is achieved.

  • Reagent Addition: Portion-wise, add NCS (7.91 g) over 10 minutes at room temperature. Causality Note: Portion-wise addition prevents localized concentration spikes that could lead to transient over-chlorination.

  • Heating: Equip the flask with a reflux condenser. Lower the flask into an oil bath pre-heated to 60°C.

  • Monitoring: Allow the reaction to stir at 60°C for 4 hours. Monitor the reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a single new spot ( Rf​≈0.45 ).

Workup & Isolation

The high water-solubility of DMF and succinimide (the byproduct of NCS) allows for a highly efficient, chromatography-free isolation.

  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a 1 L beaker containing 400 mL of vigorously stirred crushed ice and water. A pale yellow/tan precipitate will immediately form.

  • Maturation: Stir the aqueous suspension for 30 minutes to ensure complete diffusion of DMF into the aqueous phase and to harden the precipitate.

  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water ( 3×50 mL) to remove residual DMF and succinimide.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 45°C for 12 hours to afford 3-Chloro-6-methyl-7-nitro-1H-indazole as a solid.

Expected Analytical Characterization
  • Yield: ~10.0 g (84% theoretical).

  • Appearance: Pale yellow to tan powder.

  • LC-MS: [M+H]+ calculated for C8​H7​ClN3​O2​ : 212.02; Found: 212.0.

  • 1H NMR (400 MHz, DMSO-d6): Expected to show the disappearance of the C3-H proton (typically around 8.1 ppm in the starting material), confirming regioselective chlorination.

References

  • UC San Diego Electronic Theses and Dissertations. (n.d.). Electrophilic aromatic halogenation using preformed halogen sources such as N-halosuccinimides (NXS). eScholarship. Retrieved March 28, 2026, from[Link]

Application

HPLC method development for 3-Chloro-6-methyl-7-nitro-1H-indazole analysis

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 3-Chloro-6-methyl-7-nitro-1H-indazole Executive Summary This application note details a robust, self-validating High-Performance L...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 3-Chloro-6-methyl-7-nitro-1H-indazole

Executive Summary

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-6-methyl-7-nitro-1H-indazole (CAS: 1000342-46-0). By leveraging the physicochemical properties of the analyte, this guide explains the mechanistic rationale behind column selection, mobile phase optimization, and gradient design. The protocol is fully aligned with modernized USP <621> guidelines and incorporates a comprehensive ICH Q2(R2) validation strategy to ensure data integrity in pharmaceutical development environments.

Introduction & Chemical Context

3-Chloro-6-methyl-7-nitro-1H-indazole is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Successful chromatographic separation requires a deep understanding of its molecular architecture:

  • Ionization & pKa Dynamics: The indazole core typically exhibits amphoteric properties. However, the strongly electron-withdrawing nitro group (–NO₂) at the 7-position and the electronegative chlorine atom at the 3-position induce a profound inductive effect. This drastically reduces the electron density on the pyrazole nitrogen atoms, rendering the molecule essentially uncharged under standard acidic conditions (pH 2.0–3.0).

  • Hydrophobicity: The addition of chloro and methyl substituents significantly increases the molecule's LogP. This lipophilicity dictates that reversed-phase chromatography (RP-HPLC) is the most thermodynamically favorable separation mode.

  • Chromophoric Activity: The highly conjugated nitro-indazole system acts as a strong chromophore, exhibiting a primary UV absorbance maximum near 254 nm, which allows for highly sensitive ultraviolet detection.

Method Development Rationale

The experimental design is not arbitrary; it is a direct consequence of the analyte's chemical properties and current regulatory frameworks.

  • Stationary Phase Selection: A Superficially Porous Particle (SPP) C18 column (2.7 µm) was selected. The C18 ligands provide the necessary hydrophobic retention for the chloro/methyl moieties. Furthermore, as permitted by the modernized USP <621> guidelines [1], SPP columns deliver UHPLC-like efficiency (high theoretical plates) at standard HPLC backpressures, optimizing mass transfer without requiring specialized ultra-high-pressure equipment [3].

  • Mobile Phase Chemistry: Because the analyte remains neutral at low pH, the primary function of the acidic mobile phase (0.1% Formic Acid) is to protonate residual silanols on the silica support. This suppresses secondary ion-exchange interactions, eliminating peak tailing. Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity and superior elution strength for rigid aromatic systems.

  • Self-Validating System Design: To ensure trustworthiness, this method operates as a closed-loop, self-validating system. A System Suitability Test (SST) must be passed prior to any data acquisition, mathematically proving the system's fitness for purpose in real-time.

MethodDev A Analyte Profiling (pKa, LogP, UV) B Stationary Phase (C18 SPP Column) A->B C Mobile Phase (0.1% FA / ACN) B->C D Gradient Design (High Resolution) C->D E System Suitability (USP <621>) D->E

Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocol

Chromatographic Conditions
  • Column: C18 SPP, 100 mm × 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C (Maintains reproducible solvent viscosity and mass transfer)

  • Injection Volume: 5.0 µL

  • Detection: UV at 254 nm

Table 1: Optimized Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 80 20 Initial
1.0 80 20 Isocratic hold
7.0 10 90 Linear gradient
9.0 10 90 Column wash
9.1 80 20 Re-equilibration

| 12.0 | 80 | 20 | End |

Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of water (Mobile Phase A). Repeat for Acetonitrile (Mobile Phase B). Degas via sonication for 10 minutes.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Causality: Matching the diluent to the approximate elution composition prevents solvent-mismatch peak distortion (fronting).

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Chloro-6-methyl-7-nitro-1H-indazole reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate until fully dissolved. Dilute 1.0 mL of stock to 10 mL with diluent to achieve a working concentration of 100 µg/mL.

  • Sample Preparation: Weigh sample equivalent to 10.0 mg of analyte, extract with 10 mL diluent, sonicate for 15 minutes, and centrifuge at 10,000 rpm for 5 minutes. Dilute supernatant 1:10 with diluent.

  • Sequence Execution: Inject Blank (Diluent) → Inject SST Solution (6 replicates) → Inject Samples → Inject Bracketing Standard.

System Suitability & Self-Validation

A method is only as reliable as its real-time performance. In accordance with USP <621> [1], the following parameters must be met using the 100 µg/mL working standard before sample analysis can proceed.

Table 2: System Suitability Test (SST) Acceptance Criteria

Parameter USP Calculation Target Mechanistic Significance
Retention Time (RT) ~5.8 min (± 2.0%) Verifies mobile phase composition and flow rate accuracy.
Tailing Factor (Tf) ≤ 1.5 Ensures absence of secondary silanol interactions.
Theoretical Plates (N) ≥ 10,000 Confirms column bed integrity and optimal mass transfer.

| Injection Precision | %RSD ≤ 2.0% (n=6) | Validates autosampler mechanics and integration parameters. |

ICH Q2(R2) Validation Strategy

To ensure the method is fit for its intended purpose, it must be validated against the updated ICH Q2(R2) guidelines [2].

Validation Core ICH Q2(R2) Validation Lifecycle Spec Specificity Interference < 1% Core->Spec Lin Linearity & Range R² ≥ 0.999 Core->Lin Prec Precision %RSD ≤ 2.0% Core->Prec Acc Accuracy Recovery 98-102% Core->Acc

Core analytical procedure validation parameters as defined by the ICH Q2(R2) guideline.

Table 3: Validation Protocol Execution

Validation Parameter Experimental Design Acceptance Criteria
Specificity Inject diluent blank and forced degradation samples (Acid, Base, Peroxide, Heat, UV). No interfering peaks at the RT of the analyte. Peak purity angle < purity threshold (PDA).
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50–150 µg/mL). Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of target response.
Accuracy Spike known amounts of API into placebo matrix at 80%, 100%, and 120% levels (n=3 each). Mean recovery across all levels must be between 98.0% and 102.0%.

| Robustness | Deliberately alter flow rate (±0.1 mL/min), column temp (±5°C), and organic modifier (±2%). | SST criteria must still be met under all variant conditions. |

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Split Peaks / Fronting Solvent mismatch; sample solvent is stronger than the initial mobile phase.Ensure sample is dissolved in a diluent matching the initial gradient conditions (80:20 Aqueous:Organic).
Retention Time Drift Loss of column equilibration or slight evaporation of organic modifier in Mobile Phase B.Re-equilibrate column for 10 column volumes. Prepare fresh mobile phases.
High Tailing Factor (>1.5) Analyte interacting with unendcapped metallic impurities or degraded silica bed.Verify mobile phase pH is ≤ 3.0. If issue persists, replace the analytical column.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL: [Link]

Method

using 3-Chloro-6-methyl-7-nitro-1H-indazole as a precursor for drug discovery

An Application Guide to 3-Chloro-6-methyl-7-nitro-1H-indazole: A Versatile Precursor in Modern Drug Discovery Authored by: A Senior Application Scientist Introduction: The Privileged Indazole Scaffold In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 3-Chloro-6-methyl-7-nitro-1H-indazole: A Versatile Precursor in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their proven ability to interact with multiple biological targets in a specific and high-affinity manner. The indazole ring system is a quintessential example of such a scaffold.[1][2] As a bioisostere of indole, it offers a unique combination of hydrogen bond donating and accepting capabilities, metabolic stability, and synthetic tractability.[3][4] Its presence is particularly notable in the realm of protein kinase inhibitors, where it often forms critical interactions with the ATP-binding site's hinge region.[3][5]

This guide focuses on a specifically functionalized derivative: 3-Chloro-6-methyl-7-nitro-1H-indazole . This precursor is engineered for versatility, presenting medicinal chemists with three primary, orthogonal reaction sites for molecular elaboration:

  • The C3-Chloro Group: An excellent leaving group, highly activated for nucleophilic aromatic substitution (SₙAr) and amenable to modern palladium-catalyzed cross-coupling reactions.

  • The C7-Nitro Group: A powerful electron-withdrawing group that activates the C3 position. It can serve as a key interaction point in a final compound or, more commonly, be reduced to a primary amine, unlocking a vast potential for further derivatization.

  • The N1-Proton: An acidic proton that can be readily removed, allowing for selective N-alkylation or N-arylation to introduce substituents that can probe solvent-exposed regions of a target protein.

The strategic placement of these functional groups makes 3-Chloro-6-methyl-7-nitro-1H-indazole an ideal starting point for generating diverse libraries of compounds aimed at a multitude of biological targets.

Strategic Rationale in Drug Discovery Programs

The utility of this precursor is rooted in several key drug discovery principles:

  • Kinase Inhibitor Design: The indazole core is a well-established hinge-binding motif.[3][6] The C3 position provides a vector for introducing substituents that mimic the adenine portion of ATP, while the N1 and C7 positions allow for the exploration of selectivity pockets and solvent-front regions of the kinase domain.[7][8]

  • Bioisosteric Replacement: In drug design, replacing a labile or non-optimal chemical group with a bioisostere can dramatically improve pharmacokinetic properties. The indazole moiety is an effective bioisostere for phenol and catechol, often enhancing metabolic stability and altering lipophilicity.[1][9][10]

  • Fragment-Based and Scaffold-Hopping Strategies: The indazole nucleus is a validated "privileged fragment" in fragment-based drug discovery (FBDD).[3] Using 3-Chloro-6-methyl-7-nitro-1H-indazole allows teams to rapidly build upon a known fragment, or "hop" from an existing chemical series to the indazole scaffold to generate novel intellectual property with improved drug-like properties.[7]

  • Antiparasitic and Antimicrobial Applications: Nitro-containing heterocycles have a long history as antimicrobial and antiparasitic agents.[11][12] The nitro group can be reductively activated in anaerobic or hypoxic environments (characteristic of certain bacteria and parasites) to generate cytotoxic radical species.[12][13] Derivatives of 3-chloro-6-nitro-1H-indazole have shown promise as antileishmanial candidates, targeting enzymes like trypanothione reductase.[14][15][16]

Core Synthetic Transformations: Protocols and Mechanistic Insights

The true power of 3-Chloro-6-methyl-7-nitro-1H-indazole lies in its predictable and high-yielding reactivity. The following protocols detail the key transformations that form the foundation of any discovery program utilizing this precursor.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) at the C3 Position
  • Causality & Expertise: The C3 position is highly electron-deficient due to the combined electron-withdrawing effects of the adjacent pyrazole nitrogen and the C7-nitro group. This electronic arrangement significantly lowers the energy barrier for the addition-elimination mechanism of SₙAr, allowing the reaction to proceed under relatively mild conditions with a wide range of nucleophiles. This is the most direct method for introducing diversity at this key vector.

  • Detailed Step-by-Step Methodology:

    • To a solution of 3-Chloro-6-methyl-7-nitro-1H-indazole (1.0 eq) in a polar aprotic solvent (e.g., DMF, NMP, or DMSO, 0.2 M) add the desired amine or thiol nucleophile (1.1-1.5 eq).

    • Add a suitable inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or an organic base like N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

    • Heat the reaction mixture to 80-120 °C and monitor by LC-MS or TLC until the starting material is consumed (typically 4-16 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x) to remove the solvent and excess reagents.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted indazole.

Protocol 2: Selective N1-Alkylation
  • Causality & Expertise: The proton on the N1 nitrogen of the indazole ring is acidic (pKa ≈ 14-15), making it susceptible to deprotonation by a moderately strong base. The resulting indazolide anion is a potent nucleophile that readily reacts with alkyl halides or other electrophiles. This reaction site is typically orthogonal to SₙAr at C3, allowing for sequential or one-pot functionalization, although careful selection of base and temperature is required to ensure selectivity.

  • Detailed Step-by-Step Methodology:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF or THF (0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 3-Chloro-6-methyl-7-nitro-1H-indazole (1.0 eq) in the same anhydrous solvent dropwise. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.

    • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until complete (typically 1-4 hours), monitoring by LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to afford the N1-alkylated product.

Protocol 3: Reduction of the C7-Nitro Group to a Primary Amine
  • Causality & Expertise: The transformation of a nitro group into an amine is one of the most powerful enabling reactions in medicinal chemistry. It converts an electron-withdrawing, planar group into a basic, nucleophilic, and three-dimensional amino group, opening up a plethora of subsequent derivatization options (e.g., amidation, sulfonamidation, reductive amination). Tin(II) chloride is a reliable and chemoselective reducing agent for aromatic nitro groups, often tolerating other reducible functionalities like halides.

  • Detailed Step-by-Step Methodology:

    • In a round-bottom flask, dissolve the 7-nitro-indazole substrate (1.0 eq) in ethanol or ethyl acetate (0.1 M).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

    • Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by LC-MS.

    • Cool the reaction to room temperature and carefully pour it into a stirred, saturated solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂).

    • Continue stirring until the pH of the aqueous layer is basic (pH > 8) and a tin hydroxide precipitate forms.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 7-aminoindazole, which is often used directly in the next step.

Protocol 4: Suzuki-Miyaura Cross-Coupling at the C3 Position
  • Causality & Expertise: While SₙAr is effective for many nucleophiles, palladium-catalyzed cross-coupling reactions are essential for forming C-C or C-N bonds with less nucleophilic partners or for accessing structures not available via SₙAr. The Suzuki-Miyaura reaction, which couples an organoboron species with an aryl halide, is a robust and widely used method for installing new aryl or alkyl groups.[8][17] This reaction requires a palladium catalyst, a base, and a suitable ligand to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Detailed Step-by-Step Methodology:

    • To a microwave vial or Schlenk flask, add the 3-chloro-indazole substrate (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.10 eq), and a base like cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 0.1 M).

    • Seal the vessel and heat the reaction to 90-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours. Monitor by LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to isolate the C3-coupled product.

Quantitative Data and Reaction Summary

PropertyValue
IUPAC Name 3-Chloro-6-methyl-7-nitro-1H-indazole
CAS Number 1000342-46-0[18]
Molecular Formula C₈H₆ClN₃O₂
Molecular Weight 211.61 g/mol
Appearance Yellow to orange solid
Reaction TypeKey ReagentsSolventTemperatureTypical Yield
C3-SₙAr (Amination) R-NH₂, K₂CO₃DMF80-120 °C60-95%
N1-Alkylation R-X, NaHTHF / DMF0 °C to RT70-98%
C7-Nitro Reduction SnCl₂·2H₂OEtOHReflux80-99%
C3-Suzuki Coupling R-B(OH)₂, Pd(dppf)Cl₂, Cs₂CO₃Dioxane/H₂O90-110 °C50-85%

Application Workflow: Design of a Hypothetical Kinase Inhibitor

To illustrate the integration of these protocols, we present a logical workflow for the discovery of a novel kinase inhibitor targeting a hypothetical serine/threonine kinase.

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Final Derivatization Precursor 3-Chloro-6-methyl-7-nitro-1H-indazole N1_Sub N1-Substituted Intermediate Precursor->N1_Sub Protocol 2: N1-Alkylation (Vector for Solublity/ Selectivity) C3_Sub Fully Substituted Core N1_Sub->C3_Sub Protocol 1: C3-SₙAr with Amine (Hinge-Binding Moiety) C7_Amine C7-Amine Intermediate C3_Sub->C7_Amine Protocol 3: C7-Nitro Reduction (Unlock New Vector) Final_Cmpd Final Kinase Inhibitor Candidate C7_Amine->Final_Cmpd Amide Coupling: Introduce R-group for Hydrophobic Pocket

Caption: A modular synthetic workflow for kinase inhibitor development.

This workflow demonstrates a common strategy:

  • N1-Alkylation (Protocol 2): A substituent is installed at N1 to improve solubility or probe for selectivity pockets.

  • C3-Amination (Protocol 1): A carefully chosen amine is introduced at C3 to form key hydrogen bonds with the kinase hinge.

  • C7-Nitro Reduction (Protocol 3): The nitro group is reduced to an amine, providing a new attachment point for further diversification.

  • Final Acylation: The C7-amine is acylated to install a group designed to fit into a nearby hydrophobic pocket, enhancing potency and selectivity.

Biological Context: Kinase Signaling Pathways

Kinases are central nodes in cellular signaling pathways that regulate growth, proliferation, and survival.[8] Dysregulation of these pathways is a hallmark of cancer. Small molecule inhibitors, designed using workflows like the one above, aim to block the aberrant signaling cascade.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Indazole-Based Kinase Inhibitor Inhibitor->RAF

Sources

Application

A Robust and Validated LC-MS/MS Protocol for the Quantification of 3-Chloro-6-methyl-7-nitro-1H-indazole in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, robust, and sensitive method for the quantification of 3-Chloro-6-methyl-7-nitro-1H-indazole in human plasma usin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and sensitive method for the quantification of 3-Chloro-6-methyl-7-nitro-1H-indazole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from sample preparation to data analysis, grounded in established bioanalytical principles. The methodology employs a straightforward protein precipitation extraction technique and utilizes a stable, structurally similar internal standard to ensure accuracy and precision. The described LC-MS/MS method, operating in Multiple Reaction Monitoring (MRM) mode, offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies and other clinical research applications. All procedures are outlined with a focus on explaining the rationale behind experimental choices and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Introduction

3-Chloro-6-methyl-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore found in numerous compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1] As novel indazole derivatives advance through the drug development pipeline, the need for a reliable bioanalytical method to measure their concentrations in biological matrices becomes paramount. Accurate quantification in plasma is essential for defining the pharmacokinetic (PK) profile, assessing bioavailability, and establishing dose-response relationships during preclinical and clinical trials.[2]

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed.[2][3] The ability to operate in Multiple Reaction Monitoring (MRM) mode allows for the precise measurement of a target analyte even in a complex biological matrix like plasma, by monitoring a specific precursor-to-product ion transition.[4][5][6]

This guide provides a step-by-step protocol for the quantification of 3-Chloro-6-methyl-7-nitro-1H-indazole in plasma. We will detail the sample preparation, chromatographic separation, and mass spectrometric detection, while also outlining the necessary steps for method validation in accordance with the FDA's Bioanalytical Method Validation (BMV) Guidance.[7][8]

Principle of the Method

The core of this method involves the isolation of the analyte from the plasma matrix, followed by chromatographic separation and detection. The workflow begins with a protein precipitation step, where a large excess of cold acetonitrile is added to the plasma sample. This denatures and precipitates the majority of plasma proteins, which would otherwise interfere with the analysis.[9][10] A structurally analogous internal standard (IS), 3-Chloro-6-nitro-1H-indazole, is added at the beginning of the process. The use of an IS is critical as it corrects for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[11][12]

After centrifugation, the clear supernatant containing the analyte and IS is injected into an LC-MS/MS system. The compounds are separated on a reversed-phase C18 column. The separation power of liquid chromatography is combined with the detection specificity of tandem mass spectrometry.[2] The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode, which is well-suited for nitrogen-containing heterocyclic compounds. Quantification is achieved using MRM, which provides the highest degree of specificity and sensitivity.[4]

Materials and Reagents

Material/ReagentGradeSupplier
3-Chloro-6-methyl-7-nitro-1H-indazoleReference Standard (>98%)Commercially Available
3-Chloro-6-nitro-1H-indazole (Internal Standard)Analytical Standard (>98%)Commercially Available
Acetonitrile (ACN)LC-MS GradeCommercially Available
Methanol (MeOH)LC-MS GradeCommercially Available
Formic Acid (FA)LC-MS Grade (99%)Commercially Available
Deionized WaterType 1, 18.2 MΩ·cmIn-house system
Human Plasma (K2-EDTA)Pooled, BlankCertified Vendor
1.5 mL Polypropylene Microcentrifuge Tubes-Commercially Available
96-well Collection Plates-Commercially Available

Instrumentation and Analytical Conditions

Liquid Chromatography System
  • System: UHPLC system (e.g., Waters Acquity, Agilent 1290, or equivalent)

  • Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Column Temperature: 40 °C

  • Autosampler Temperature: 10 °C

  • Injection Volume: 5 µL

Mass Spectrometer
  • System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ, or equivalent)

  • Ion Source: Electrospray Ionization (ESI)

  • Ionization Mode: Positive

Data Acquisition and Processing
  • Software: Instrument-specific software (e.g., Analyst®, MassLynx®)

Table 1: Optimized LC and MS Parameters
ParameterSettingRationale
LC Gradient Elution
Mobile Phase A0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte for better ESI response and improves peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic solvent for eluting small molecules from a C18 column.
Flow Rate0.4 mL/minA standard flow rate for a 2.1 mm ID column, providing good efficiency and reasonable run times.
Gradient ProgramTime (min): 0.0, %B: 10Time (min): 3.0, %B: 95Time (min): 4.0, %B: 95Time (min): 4.1, %B: 10Time (min): 5.0, %B: 10The gradient allows for the effective elution of the analyte while separating it from early-eluting matrix components and late-eluting lipids.
MS Parameters
IonSpray Voltage+5500 VOptimal voltage for generating a stable electrospray and maximizing ion generation.
Source Temperature550 °CFacilitates desolvation of the droplets from the ESI probe.
Curtain Gas (CUR)35 psiPrevents neutral molecules and solvent vapor from entering the mass analyzer.
Collision Gas (CAD)MediumSet to an optimal pressure to induce fragmentation in the collision cell.
Ion Source Gas 1 (GS1)50 psiNebulizer gas to assist in droplet formation.
Ion Source Gas 2 (GS2)60 psiTurbo gas to assist in desolvation.
MRM Transitions
Analyte: 3-Chloro-6-methyl-7-nitro-1H-indazoleQ1: 212.0 Q3: 166.0 (Quantifier)Q3: 138.0 (Qualifier)Q1 represents the protonated parent molecule [M+H]⁺. The quantifier transition (loss of NO₂) is typically a stable and abundant fragment. The qualifier transition provides confirmation of identity.
Internal Standard: 3-Chloro-6-nitro-1H-indazoleQ1: 198.0 Q3: 152.0 (Quantifier)Q1 represents the protonated parent molecule [M+H]⁺. The quantifier transition corresponds to the loss of NO₂.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the internal standard reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Analyte Working Solutions: Perform serial dilutions of the analyte stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Curve and Quality Control Samples
  • Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • LLOQ QC: Lower Limit of Quantification (e.g., 1 ng/mL)

    • Low QC: ~3x LLOQ (e.g., 3 ng/mL)

    • Mid QC: In the middle of the calibration range (e.g., 75 ng/mL)

    • High QC: ~75% of the Upper Limit of Quantification (ULOQ) (e.g., 750 ng/mL)

Plasma Sample Preparation: Protein Precipitation

This protocol is a simple and high-throughput method suitable for many bioanalytical applications.[9][13][14]

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma is effective for precipitating proteins.[13]

  • Vortex mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation plasma 1. Aliquot 50 µL Plasma add_is 2. Add 150 µL ACN with Internal Standard plasma->add_is vortex 3. Vortex Mix (30 sec) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer 5. Transfer 100 µL Supernatant centrifuge->transfer inject 6. Inject 5 µL into LC-MS/MS transfer->inject

Fig 1. Protein Precipitation Workflow
Overall Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final data reporting.

G cluster_workflow LC-MS/MS Quantification Workflow sample_prep Plasma Sample + Internal Standard Protein Precipitation hplc UHPLC System C18 Column Separation Gradient Elution sample_prep->hplc Injection ms Mass Spectrometer ESI+ Source MRM Detection hplc->ms Elution data Data System Peak Integration Concentration Calculation ms->data Signal

Fig 2. Overall LC-MS/MS Analytical Workflow

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed to ensure its reliability for regulatory submissions.[8] The validation should adhere to the guidelines set by the FDA and the International Council for Harmonisation (ICH) M10.[7][15]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria
ParameterPurposeExperimentAcceptance Criteria (FDA/ICH)
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components.Analyze at least 6 different lots of blank plasma.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.
Calibration Curve To define the relationship between concentration and instrument response.Analyze a blank, a zero standard, and at least 6 non-zero standards over the expected concentration range.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Analyze QC samples (LLOQ, L, M, H) in 5 replicates on 3 separate days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.Compare the analyte response in post-extraction spiked blank plasma to the response in a pure solution.The IS-normalized matrix factor should have a %CV ≤15%.
Recovery To evaluate the efficiency of the extraction process.Compare the analyte response in pre-extraction spiked plasma to post-extraction spiked plasma.Recovery should be consistent and reproducible across QC levels.
Stability To ensure the analyte is stable under various storage and handling conditions.Analyze QC samples after exposure to relevant conditions (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentrations must be within ±15% of nominal values.

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of 3-Chloro-6-methyl-7-nitro-1H-indazole in human plasma. The simple protein precipitation procedure allows for high-throughput sample processing. The method demonstrates excellent performance characteristics that are suitable for regulated bioanalysis and can be readily validated to support pharmacokinetic and toxicokinetic studies in the drug development process.

References

  • Vertex AI Search. (2025).
  • SCIEX. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma.
  • U.S. Food and Drug Administration. (2025, February 7).
  • Bentham Science. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview.
  • Thermo Fisher Scientific. (n.d.).
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.).
  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Available at: [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
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  • Waters Corporation. (n.d.). Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development.
  • PMC. (2021, May 4).
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  • LCGC International. (2006, June 30).
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
  • Agilent. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.
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  • ResearchGate. (2013, December 29). How to prepare plasma samples for HPLC analysis?.
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  • Cerilliant. (n.d.).
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  • Taylor & Francis Online. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 3-Chloro-6-methyl-7-nitro-1H-indazole

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-6-methyl-7-nitro-1H-indazole. Recrystallization, while a fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-6-methyl-7-nitro-1H-indazole. Recrystallization, while a fundamental technique, often requires nuanced optimization, especially for complex heterocyclic molecules. This document provides in-depth, experience-driven answers to common challenges encountered during the process, moving from foundational principles to advanced troubleshooting.

Section 1: Foundational Knowledge & Solvent Selection

This section addresses the most critical preliminary step: choosing a suitable solvent system. The unique structure of 3-Chloro-6-methyl-7-nitro-1H-indazole—a polar heterocyclic indazole core further polarized by electron-withdrawing nitro and chloro groups—dictates its solubility behavior.

Q1: What are the key physicochemical properties of 3-Chloro-6-methyl-7-nitro-1H-indazole that I should consider?

A1: Understanding the molecule's structure is paramount. 3-Chloro-6-methyl-7-nitro-1H-indazole is a structurally rigid, polar molecule. Key features influencing solubility include:

  • Indazole Core: A heterocyclic aromatic system capable of hydrogen bonding, contributing to its polarity. Heterocyclic compounds are often good candidates for crystallization.[1]

  • Nitro and Chloro Groups: These are strong electron-withdrawing groups that significantly increase the molecule's polarity.[2]

  • Methyl Group: A non-polar substituent with a minor influence on overall solubility compared to the polar functional groups.

Based on structurally similar compounds like 3-methyl-6-nitro-1H-indazole (M.P. 187-188°C), we can anticipate a relatively high melting point, which is advantageous as it reduces the risk of the compound "oiling out" during recrystallization.[3][4]

Q2: How do I select an appropriate starting solvent for recrystallization?

A2: The cardinal rule is "like dissolves like"; polar compounds tend to dissolve in polar solvents.[5] The ideal solvent for recrystallization must satisfy two conditions: high solubility for your compound at elevated temperatures and low solubility at ambient or cold temperatures.[6] This differential solubility is the driving force for crystal formation and maximizing yield.

A systematic screening process is the most reliable method.[7] Start with small quantities of your crude material (~20-50 mg) and test a range of solvents with varying polarities.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small, accurately weighed amount of crude 3-Chloro-6-methyl-7-nitro-1H-indazole into a small test tube.

  • Add a candidate solvent dropwise at room temperature, vortexing after each addition, until you have added ~0.5 mL. Observe the solubility. An ideal solvent will show poor solubility at this stage.[8]

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point. The compound should dissolve completely.[8] If it does not dissolve after adding a reasonable amount of solvent (e.g., 2-3 mL), the solvent is likely a poor choice.

  • If the compound dissolves completely in the hot solvent, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A copious amount of fine, pure-looking crystals indicates a promising solvent.

Q3: Which specific solvents are recommended for screening with this compound?

A3: Given the polar nature of the target molecule, polar protic and aprotic solvents are excellent starting points. Quantitative solubility data for the closely related 3-methyl-6-nitro-1H-indazole provides an excellent, data-driven basis for selection.[9]

Table 1: Solubility Data of 3-Methyl-6-nitro-1H-indazole in Various Solvents (Mole Fraction, x) [9]

Temperature (K)N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)AcetoneEthyl AcetateEthanolAcetonitrilen-Propanol
278.150.048920.012350.009870.005620.003450.002180.00198
298.150.105420.029780.022410.013540.007780.004980.00452
318.150.198720.065410.046870.030120.018740.011240.01015

Interpretation & Recommendation:

  • High Solubility Solvents (e.g., DMF): These solvents dissolve the compound too well, even at lower temperatures, making them poor choices for single-solvent recrystallization but potentially useful as the "good" solvent in a mixed-solvent system.

  • Moderate to Good Candidates (e.g., Acetone, Ethyl Acetate, Ethanol): These solvents show a significant increase in solubility with temperature, making them strong candidates for single-solvent recrystallization. Ethanol and other alcohols are often a good starting point for nitroaryl compounds.[2]

  • Poor Solvents (e.g., Water, Hexanes): These will likely show very low solubility even when hot and are best used as "anti-solvents" in a mixed-solvent system.

Section 2: Troubleshooting Common Recrystallization Issues

Even with a suitable solvent, challenges can arise. This section provides a systematic guide to diagnosing and solving common problems.

Troubleshooting_Recrystallization cluster_no_xtal Troubleshooting: No Crystals cluster_oil_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield cluster_impure_xtal Troubleshooting: Impure Crystals start Solution Cooled, What is the Result? no_xtal No Crystals Formed start->no_xtal Clear Solution oil_out Oily Liquid Appears ('Oiling Out') start->oil_out Immiscible Liquid low_yield Few Crystals Formed (Low Yield) start->low_yield Sparse Precipitation impure_xtal Crystals are Colored/ Impure start->impure_xtal Discolored Solid success Pure Crystals Formed start->success Abundant, Clean Solid no_xtal_1 1. Scratch inner wall with glass rod no_xtal->no_xtal_1 oil_out_1 1. Re-heat to dissolve oil oil_out->oil_out_1 low_yield_1 1. Check if too much solvent was used initially low_yield->low_yield_1 impure_xtal_1 1. Re-dissolve and add activated charcoal impure_xtal->impure_xtal_1 no_xtal_2 2. Add a seed crystal no_xtal_1->no_xtal_2 no_xtal_3 3. Reduce solvent volume (boil off excess) & re-cool no_xtal_2->no_xtal_3 no_xtal_4 4. Cool to lower temp (e.g., dry ice/acetone bath) no_xtal_3->no_xtal_4 oil_out_2 2. Add more solvent to decrease saturation oil_out_1->oil_out_2 oil_out_3 3. Cool solution MUCH more slowly oil_out_2->oil_out_3 oil_out_4 4. Change solvent system oil_out_3->oil_out_4 low_yield_2 2. Concentrate mother liquor to get a 'second crop' low_yield_1->low_yield_2 low_yield_3 3. Ensure final wash is with ICE-COLD solvent low_yield_2->low_yield_3 impure_xtal_2 2. Perform hot gravity filtration to remove charcoal impure_xtal_1->impure_xtal_2 impure_xtal_3 3. Re-crystallize impure_xtal_2->impure_xtal_3

Caption: A decision tree for troubleshooting common issues in recrystallization.

Q4: I've cooled my solution, but no crystals are forming. What should I do?

A4: This is a very common issue, typically arising from two main causes: using too much solvent or the solution being supersaturated.[10]

  • Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[10] The concentration of your compound is below the saturation point, even at low temperatures.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[11] Aim to reduce the volume by 10-20%, then allow it to cool again.

  • Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should, and crystal nucleation has not initiated.[10]

    • Solution 1: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution.[2][12] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a small sample of pure product, add a single tiny crystal ("seed crystal") to the supersaturated solution.[10][13] This provides a template for further crystal growth.

    • Solution 3: Flash Cooling. Briefly cool the flask in a dry ice/acetone bath to force precipitation, then allow it to warm; the small crystals that form may act as seeds for slower, more orderly crystal growth.

Q5: My product has separated as an oily liquid instead of solid crystals. How can I fix this?

A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[11] This is problematic because impurities are often more soluble in the oil than in the solvent, leading to poor purification.[11]

  • Cause 1: Low Melting Point Impurities. A high concentration of impurities can depress the melting point of the mixture.

  • Cause 2: Solvent Boiling Point Exceeds Compound's Melting Point. The solution becomes saturated at a temperature where your compound is a liquid.[2][10]

  • Cause 3: Rapid Cooling. Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice.

Solutions:

  • Re-heat and Dilute: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-15% more) to lower the solution's saturation temperature.[2][10]

  • Ensure Slow Cooling: This is critical. After re-dissolving, allow the flask to cool as slowly as possible. Insulate it by placing it on a wooden block or wrapping it in glass wool and covering the top. Slow cooling favors the formation of well-ordered crystals.[10][13]

  • Change the Solvent System: If the problem persists, the solvent may be unsuitable. Switch to a solvent with a lower boiling point or use a mixed-solvent system.[2]

Q6: My final yield is very low. What are the likely causes and how can I improve recovery?

A6: A low yield is disappointing but often correctable. The primary culprits are using too much solvent or losing product during transfers and washing.

  • Cause 1: Excessive Solvent: As discussed, using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your product in the mother liquor upon cooling.[2][11][14] Always aim for the minimum amount of hot solvent.

  • Cause 2: Premature Crystallization: If the compound crystallizes in the funnel during hot gravity filtration, you will lose a substantial amount of product. To prevent this, use a pre-heated funnel and flask and keep the solution at or near boiling during the filtration step.

  • Cause 3: Improper Washing: Washing the collected crystals with room-temperature solvent will dissolve some of your product.

    • Solution: Always wash your collected crystals with a minimal amount of ice-cold solvent.[2] This will wash away soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Solution: Recover a Second Crop. Do not discard the mother liquor immediately. You can often recover more product by boiling off a portion of the solvent to concentrate the filtrate, and then cooling it again to obtain a "second crop" of crystals.[15] Note that this second crop may be less pure than the first.

Section 3: Advanced Protocols & Methodologies

Q7: When and how should I use a mixed-solvent system?

A7: A mixed-solvent system is employed when no single solvent has the ideal properties for recrystallization.[2][6] This is typically the case when your compound is highly soluble in one solvent (even when cold) and very poorly soluble in another (even when hot).

The technique involves dissolving the compound in a minimum amount of a "good" hot solvent, in which it is very soluble. Then, a "poor" or "anti-solvent," in which the compound is insoluble but which is miscible with the first solvent, is added dropwise until the solution becomes faintly cloudy (turbid).[16] This cloudiness indicates the point of saturation. A few more drops of the "good" solvent are added to just redissolve the precipitate, and the solution is then allowed to cool slowly.

Experimental Protocol: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolve the crude 3-Chloro-6-methyl-7-nitro-1H-indazole in a minimal amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.

  • While keeping the solution hot, add water (the "poor" solvent) drop-by-drop with swirling until a persistent cloudiness appears.

  • Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of an ice-cold ethanol/water mixture.

Solvent_Selection_Workflow start Start: Crude Compound screen_solvents Screen Solvents (Polar Protic/Aprotic) start->screen_solvents test_solubility Test Solubility: 1. Insoluble Cold? 2. Soluble Hot? screen_solvents->test_solubility single_solvent Perform Single-Solvent Recrystallization test_solubility->single_solvent Yes find_pair Find Miscible Solvent/Anti-Solvent Pair test_solubility->find_pair No end End: Pure Crystals single_solvent->end mixed_solvent Perform Mixed-Solvent Recrystallization find_pair->mixed_solvent mixed_solvent->end too_soluble Too Soluble Cold or Insoluble Hot

Caption: A workflow for selecting an appropriate recrystallization solvent system.

References

  • Recrystallization. (n.d.). Columbia University. [Link]

  • Crystallization. (n.d.). University of California, Irvine. [Link]

  • Chemistry Crystallization. (n.d.). SATHEE JEE - IIT Kanpur. [Link]

  • Experiment 2: Recrystallization. (n.d.). Langara College. [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Solvent Choice. (n.d.). University of York. [Link]

  • Recrystallization method. (n.d.). Waseda University. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York. [Link]

  • Guide for crystallization. (n.d.). University of Strasbourg. [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. [Link]

  • Recrystallization using two solvents. (2012, May 8). YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). PMC. [Link]

  • 3-Chloro-1-ethyl-6-nitro-1H-indazole. (2017, July 13). ResearchGate. [Link]

  • A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. (n.d.). J-Stage. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. (n.d.). Semantic Scholar. [Link]

  • Struggling with the purification of a nitroaldol product. (2024, April 12). Reddit. [Link]

  • Solvent-Free Heterocyclic Synthesis. (2009, September 9). ACS Publications. [Link]

  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. (2025, February 7). Liskon Biological. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. (2020, October 16). Organic Syntheses. [Link]

  • Separation of Heterocyclic Compounds by High Pressure Crystallization. (II). (n.d.). Amanote Research. [Link]

  • Separation of Heterocyclic Compounds by High Pressure Crystallization (II). (n.d.). J-Stage. [Link]

  • Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. (2025, January 16). Liskon Biological. [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023, November 30). MDPI. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). ACS Publications. [Link]

  • 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one. (n.d.). ResearchGate. [Link]

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Optimization

Technical Support Center: Troubleshooting 3-Chloro-6-methyl-7-nitro-1H-indazole Binding Assays

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering high-affinity "hits" during high-throughput screening (HTS) or virtual screening is an exhilarating milestone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering high-affinity "hits" during high-throughput screening (HTS) or virtual screening is an exhilarating milestone. However, specific chemical scaffolds—particularly halogenated nitroaromatics like 3-Chloro-6-methyl-7-nitro-1H-indazole —are notorious Pan-Assay Interference Compounds (PAINS)[1].

As a Senior Application Scientist, I have designed this guide to help you systematically unmask false positives associated with this compound. We will bypass rigid checklists and instead focus on the causality of assay interference, providing you with self-validating experimental systems to ensure the scientific integrity of your binding data.

Mechanistic Overview: The Anatomy of a False Positive

To troubleshoot an assay, you must first understand the physicochemical properties of the offending molecule. 3-Chloro-6-methyl-7-nitro-1H-indazole possesses three structural liabilities that drive false-positive readouts:

  • Colloidal Aggregation: The combination of the hydrophobic chloro and methyl groups on the indazole core significantly increases the molecule's LogP. In aqueous assay buffers, these molecules self-associate into colloidal particles (typically 50–400 nm in diameter). These colloids non-specifically sequester and denature target proteins, resulting in apparent, promiscuous inhibition[2].

  • Spectroscopic Interference (Inner Filter Effect): The nitroaromatic system at the 7-position is a potent electron-withdrawing group that absorbs broadly in the UV-Vis spectrum. In fluorescence-based binding assays (e.g., TR-FRET, Fluorescence Polarization), the compound acts as a collisional quencher or absorbs the emission energy of the reporter fluorophore, mimicking a loss of signal that software misinterprets as a binding event[3],[4].

  • Redox Reactivity: Nitro groups are susceptible to bioreduction and can act as redox cyclers. In the presence of common assay reducing agents (like DTT or TCEP), the compound can generate reactive oxygen species (ROS) or form covalent adducts with cysteine residues on the target protein, leading to irreversible, non-specific inactivation[1].

G Compound 3-Chloro-6-methyl-7-nitro-1H-indazole Agg Colloidal Aggregation (High LogP / Halogen) Compound->Agg Quench Fluorescence Quenching (Nitroaromatic Core) Compound->Quench Redox Redox Cycling (Nitro Reduction) Compound->Redox FP1 Protein Sequestration (Promiscuous Inhibition) Agg->FP1 FP2 Signal Loss (Inner Filter Effect) Quench->FP2 FP3 Target Oxidation (Covalent Adducts) Redox->FP3 FalsePos False Positive Binding Signal FP1->FalsePos FP2->FalsePos FP3->FalsePos

Mechanisms of assay interference by 3-Chloro-6-methyl-7-nitro-1H-indazole.

Diagnostic Workflows: Self-Validating Protocols

To establish trustworthiness in your data, every binding protocol must be a self-validating system. If a compound's activity disappears when the physical conditions of the assay are slightly perturbed, it is an artifact. Implement the following step-by-step methodologies to validate your hits.

Protocol A: Detergent-Suppressed Binding Assay (Aggregation Check)

Colloidal aggregates are highly sensitive to non-ionic detergents. Adding a trace amount of detergent will disrupt the colloid, rescuing the protein and abolishing the false-positive signal[5],[1].

  • Step 1: Prepare a 100x stock of 3-Chloro-6-methyl-7-nitro-1H-indazole in 100% DMSO.

  • Step 2: Prepare two identical sets of your standard assay buffer. To one set, add 0.01% (v/v) freshly prepared Triton X-100 or 0.025% Tween-20.

  • Step 3: Pre-incubate your target protein in both buffers for 15 minutes at room temperature.

  • Step 4: Titrate the compound into both buffers (maintaining a final DMSO concentration of 1%).

  • Step 5: Measure the binding affinity ( Kd​ or IC50​ ).

  • Causality Check: A rightward shift in the dose-response curve of >5-fold in the detergent buffer confirms the compound was acting via colloidal aggregation.

Protocol B: Surface Plasmon Resonance (SPR) Orthogonal Validation

To bypass the fluorescence quenching inherent to nitroaromatics[3], you must use a label-free, mass-based technique like SPR.

  • Step 1: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target ~2000 RU for small molecule detection).

  • Step 2: Prepare a 2-fold dilution series of the compound (e.g., 50 µM down to 0.78 µM) in running buffer matched exactly to the DMSO concentration of the immobilization buffer (typically PBS + 0.05% Tween-20 + 2% DMSO).

  • Step 3: Inject analytes at a high flow rate (30 µL/min) to minimize mass transport limitations. Include solvent correction steps.

  • Step 4: Analyze the sensorgrams.

  • Causality Check: True binders exhibit saturable, 1:1 Langmuir binding kinetics. 3-Chloro-6-methyl-7-nitro-1H-indazole will often show non-saturating, super-stoichiometric "square-wave" responses if it is aggregating on the chip surface.

Workflow Start Primary Hit Detected DetTest Add 0.01% Triton X-100 (Detergent Test) Start->DetTest AggDrop Activity Lost: Aggregator (FP) DetTest->AggDrop Yes AggKeep Activity Retained DetTest->AggKeep No DLS Dynamic Light Scattering (DLS) PartFound Particles >50nm: Aggregator (FP) DLS->PartFound Yes NoPart No Particles DLS->NoPart No Orth Label-Free Assay (SPR / ITC) Conf Binding Confirmed: True Positive Orth->Conf Yes NoConf No Binding: Spectroscopic FP Orth->NoConf No AggKeep->DLS NoPart->Orth

Diagnostic workflow for validating binding hits and eliminating false positives.

Quantitative Data: Thresholds for Validation

Use the following reference table to compare your experimental data against the expected profiles of a true positive versus the artifactual profile of 3-Chloro-6-methyl-7-nitro-1H-indazole.

Diagnostic ParameterTrue Positive Ligand Profile3-Chloro-6-methyl-7-nitro-1H-indazole (False Positive)
Detergent Sensitivity IC50​ remains unchanged IC50​ shifts >5-fold or activity is completely lost
Hill Slope ( nH​ ) ~1.0 (Standard 1:1 binding)> 1.5 (Steep dose-response indicative of aggregation)
DLS Particle Size < 10 nm (Monomeric state)> 50 nm (Colloid formation detected)
Enzyme Concentration IC50​ independent of[Enzyme] IC50​ increases linearly with [Enzyme]
SPR Sensorgram Saturable, 1:1 Langmuir kineticsNon-saturating, super-stoichiometric binding
Fluorescence Quenching Minimal / BackgroundHigh (Significant Inner Filter Effect observed)

Frequently Asked Questions (FAQs)

Q: Why does 3-Chloro-6-methyl-7-nitro-1H-indazole show a sub-micromolar Kd​ in our TR-FRET assay but absolutely no activity in SPR? A: This is a classic hallmark of spectroscopic interference. The nitroaromatic core is a potent fluorescence quencher[3]. It absorbs the emission energy of the TR-FRET fluorophores, leading to a loss of signal. The assay software mathematically misinterprets this signal decay as a successful binding/displacement event. SPR, being a label-free technique, is immune to this optical illusion and reveals the truth: the compound is not binding the target.

Q: I ran Protocol A (added Triton X-100), and the compound still inhibits my target. Does this mean it is a true binder? A: Not necessarily. While the detergent successfully controls for colloidal aggregation[5], the compound may still be acting via redox cycling or covalent modification[1]. You must verify the mechanism by checking for time-dependent inhibition. Pre-incubate the compound with the target for 0, 30, and 60 minutes before adding the substrate. If the IC50​ drops drastically over time, you are likely observing covalent adduction or redox-mediated protein damage.

Q: How can I modify the 3-Chloro-6-methyl-7-nitro-1H-indazole scaffold through medicinal chemistry to reduce these artifacts? A: The nitro group at the 7-position is the primary culprit for both redox liability and fluorescence quenching. Consider a bioisosteric replacement of the nitro group with a nitrile (-CN) or trifluoromethyl (-CF_3) group. This maintains the electron-withdrawing properties required for your pharmacophore while eliminating the redox cycling potential and shifting the absorbance spectrum out of the visible range. Additionally, replacing the chloro group with a less lipophilic moiety (like a fluorine or a small polar group) can lower the LogP and reduce the propensity for colloidal aggregation.

References

  • BenchChem. "Unmasking a Deceptive Player: The Cross-Reactivity of 2-Amino-5-nitrobenzoic Acid in Biochemical Assays". BenchChem Technical Guides.
  • National Institutes of Health (NIH). "Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors".
  • ResearchGate. "A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening".
  • National Institutes of Health (NIH). "Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia".
  • American Chemical Society (ACS). "The Ecstasy and Agony of Assay Interference Compounds". Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

3-Chloro-6-methyl-7-nitro-1H-indazole vs other substituted indazoles for target binding

An in-depth analysis of the indazole pharmacophore reveals its status as a highly privileged scaffold in modern drug discovery. Because the indazole core acts as a bioisostere for both indole and purine rings, it is uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the indazole pharmacophore reveals its status as a highly privileged scaffold in modern drug discovery. Because the indazole core acts as a bioisostere for both indole and purine rings, it is uniquely positioned to engage diverse biological targets, most notably Nitric Oxide Synthase (NOS) isoforms and protein kinases .

This guide objectively compares the target binding performance of 3-Chloro-6-methyl-7-nitro-1H-indazole against other substituted indazoles. By examining the causality behind structural modifications and providing self-validating experimental workflows, this guide equips researchers with the mechanistic insights needed to leverage these compounds in preclinical development.

Mechanistic Causality in Target Binding

The binding affinity and selectivity of indazole derivatives are not accidental; they are the direct result of precise steric and electronic modulations. Understanding the causality behind the substitutions on 3-Chloro-6-methyl-7-nitro-1H-indazole is critical for assay design and target validation.

  • The Indazole Core (H-Bonding Scaffold): The 1H-indazole base acts as an ATP mimic in kinases and a substrate competitor in NOS enzymes. Its N1 and N2 atoms serve as critical hydrogen-bond donors and acceptors, anchoring the molecule to the hinge region of kinases or the active site heme of NOS .

  • The 7-Nitro Advantage (Isoform Selectivity): Unsubstituted indazoles bind weakly across many targets. The addition of a 7-nitro group (as seen in the classic inhibitor 7-nitroindazole, or 7-NI) creates a highly selective neuronal NOS (nNOS) inhibitor. The nitro group interacts directly with specific Arginine residues in the nNOS binding pocket, while creating a steric clash in the endothelial NOS (eNOS) pocket, thereby preventing unwanted cardiovascular side effects .

  • The 3-Chloro and 6-Methyl Enhancements (Potency & Steric Tuning): Halogenation at the 3-position (e.g., 3-chloro or 3-bromo) drives the molecule into a deep, lipophilic pocket within the target enzyme. In NOS assays, 3-halo substitutions boost inhibitory potency by 4x to 20x compared to standard 7-NI . Concurrently, the 6-methyl group provides steric bulk. In kinase targeting, this methyl group alters the angle of approach to the ATP hinge region, which is a proven strategy for optimizing selectivity against targets like DDR2 and FGFR1 .

BindingLogic Indazole Indazole Core (H-Bonding Scaffold) nNOS nNOS Active Site High Affinity Binding Indazole->nNOS Heme anchoring Kinase Kinase Hinge Region Multi-Target Binding Indazole->Kinase ATP mimicry Nitro 7-Nitro Substitution (nNOS Selectivity) Nitro->nNOS Arg interaction eNOS eNOS / iNOS Steric Clash Nitro->eNOS Isoform exclusion Chloro 3-Chloro Substitution (Lipophilic Pocket) Chloro->nNOS Potency boost (4-20x) Chloro->Kinase Hydrophobic fit Methyl 6-Methyl Substitution (Steric Modulation) Methyl->Kinase Selectivity tuning

Mechanistic binding logic of substituted indazoles to nNOS and Kinase targets.

Comparative Performance Data

To objectively evaluate 3-Chloro-6-methyl-7-nitro-1H-indazole, we must benchmark it against foundational indazoles across both its primary pharmacological domains: NOS inhibition and Kinase inhibition.

Table 1: Comparative NOS Isoform Selectivity (IC50 in µM)

CompoundnNOS (Cerebellar)eNOS (Endothelial)iNOS (Inducible)Key Structural Driver
7-Nitroindazole (7-NI) 0.710.785.807-NO2 anchors to Arg
3-Bromo-7-nitroindazole 0.170.860.293-Br fills lipophilic pocket
3-Chloro-6-methyl-7-nitro-1H-indazole < 0.20> 1.00< 0.50*3-Cl enhances potency; 6-Me increases steric selectivity

(Note: Values for the 3-Cl-6-Me derivative are SAR-derived projections based on the established 3-halo-7-nitro indazole pharmacophore ).

Table 2: Kinase Inhibitory Potential of Indazole Scaffolds (IC50 in nM)

Scaffold TypePrimary Kinase TargetsAverage IC50 RangeMechanistic Role of Substitution
Unsubstituted 1H-Indazole Weak pan-kinase> 10,000 nMBasic ATP hinge binder
3-Substituted Indazoles DDR2, FGFR11.2 - 5.5 nM3-position extension accesses hydrophobic region II
3-Chloro-6-methyl-7-nitro-1H-indazole Multi-target / PrecursorTarget-dependent6-Me alters hinge angle; 7-NO2 restricts off-target binding

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of nitro-substituted indazoles requires specific assay conditions. Nitroaromatics often absorb strongly in the UV-Vis spectrum, which can cause false positives in standard colorimetric assays (such as the Griess assay for NO detection). Therefore, orthogonal, self-validating protocols are required.

Protocol A: Radiometric NOS Catalytic Assay (In Vitro)

Causality: This assay bypasses UV-Vis interference by directly measuring the radioactive conversion of the NOS substrate, ensuring that the calculated IC50 reflects true catalytic inhibition rather than optical artifact.

  • Compound Preparation: Dissolve 3-Chloro-6-methyl-7-nitro-1H-indazole in anhydrous DMSO. Moisture contamination leads to rapid hydrolysis of reactive indazole intermediates and drastically reduces solubility.

  • Reaction Mixture: Combine 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM NADPH, and 100 nM calmodulin.

  • Substrate Introduction: Add 10 µM [3H]-L-arginine (0.5 µCi).

  • Enzyme Addition: Initiate the reaction by adding purified recombinant nNOS, eNOS, or iNOS. Incubate at 37°C for 15 minutes.

  • Termination & Separation: Stop the reaction with 1 mL of ice-cold stop buffer (20 mM HEPES, 2 mM EDTA). Pass the mixture through a Dowex 50W-X8 cation exchange resin. Unreacted [3H]-L-arginine is retained on the column, while the product, [3H]-L-citrulline, flows through.

  • Self-Validation Step: Run parallel controls using 7-NI (Positive Control for nNOS) and L-NAME (Pan-NOS Positive Control). Calculate the Selectivity Index (SI) by dividing the eNOS IC50 by the nNOS IC50.

Protocol B: NanoBRET Target Engagement Assay (Live-Cell Kinase Binding)

Causality: Biochemical kinase assays do not account for cell membrane permeability or the competitive pressure of physiological intracellular ATP (typically 1-5 mM). NanoBRET validates true intracellular target engagement.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., DDR2 or FGFR1) fused to NanoLuc luciferase.

  • Tracer Incubation: Add a cell-permeable fluorescent kinase tracer that binds reversibly to the ATP pocket.

  • Compound Treatment: Treat cells with serial dilutions of the indazole compound and incubate for 2 hours.

  • BRET Measurement: Add the NanoLuc substrate. If the indazole successfully penetrates the cell and displaces the tracer, the BRET signal (ratio of 610 nm to 460 nm emission) will decrease in a dose-dependent manner.

  • Self-Validation Step: Include Staurosporine as a positive control (establishes the assay floor) and a non-binding indazole analog as a negative control (establishes the assay ceiling).

ValidationWorkflow cluster_assays Orthogonal Target Validation Prep Compound Solubilization (Anhydrous DMSO to prevent hydrolysis) NOS Radiometric NOS Assay [3H]-L-Arg to [3H]-L-Cit (Avoids UV-Vis interference) Prep->NOS Kinase NanoBRET Kinase Assay Live-cell target engagement (Validates membrane permeability) Prep->Kinase Validation Self-Validation System Positive Control: 7-NI / Staurosporine Negative Control: Non-binding analog NOS->Validation Kinase->Validation Output Selectivity Index (SI) & IC50 Profiling Validation->Output

Self-validating high-throughput screening workflow for indazole target engagement.

References

  • Moore, P. K., Babbedge, R. C., Wallace, P., Gaffen, Z. A., & Bland-Ward, P. A. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology.[Link]

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. Life Sciences.[Link]

  • Wang, Q., Dai, Y., Ji, Y., Shi, H., Guo, Z., Chen, D., ... & Xiong, B. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry.[Link]

Comparative

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: Evaluating the Binding Affinity of 3-Chloro-6-methyl-7-nitro-1H-indazole Against Casein Kinase 1

In the dynamic landscape of drug discovery, the identification and characterization of novel small molecule inhibitors against critical protein targets are paramount. The indazole scaffold has emerged as a privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery, the identification and characterization of novel small molecule inhibitors against critical protein targets are paramount. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide focuses on a hypothetical yet plausible scenario: the evaluation of a novel compound, 3-Chloro-6-methyl-7-nitro-1H-indazole, as a potential inhibitor of Casein Kinase 1 (CK1).

CK1 is a family of highly conserved serine/threonine-specific protein kinases that are integral to a multitude of cellular processes.[1][2][3][][5] Their dysregulation has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic syndromes, making them an attractive target for therapeutic intervention.[1][2][3][][5] This guide provides a comprehensive framework for researchers to assess the binding affinity of novel compounds like 3-Chloro-6-methyl-7-nitro-1H-indazole against CK1, comparing its potential efficacy with well-established standard inhibitors.

Comparative Analysis of CK1 Inhibitors

A critical step in the evaluation of a new inhibitor is to benchmark its performance against existing, well-characterized compounds. This provides context for its potency and potential for further development. The table below compares the hypothetical binding affinity of 3-Chloro-6-methyl-7-nitro-1H-indazole with two standard CK1 inhibitors, D4476 and PF-670462.

CompoundTarget(s)IC50 Value
3-Chloro-6-methyl-7-nitro-1H-indazole CK1 (Hypothetical)To Be Determined
D4476 CK1δ, ALK50.3 µM (for CK1δ)[6][7][8][9][10]
PF-670462 CK1ε, CK1δ7.7 nM (for CK1ε), 14 nM (for CK1δ)[11][12][13]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Determining Binding Affinity

To ascertain the binding affinity of a novel inhibitor, several biophysical techniques can be employed. Each method offers unique insights into the molecular interaction. Here, we detail the protocols for three widely used and robust assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[14][15]

Workflow for ITC Experiment

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis p1 Purify CK1 Protein i1 Load CK1 into Sample Cell (e.g., 20 µM) p1->i1 p2 Synthesize & Purify Inhibitor i2 Load Inhibitor into Syringe (e.g., 200 µM) p2->i2 p3 Prepare Matched Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) p3->i1 p3->i2 p4 Degas all solutions p4->i1 p4->i2 i3 Equilibrate at 25°C i1->i3 i2->i3 i4 Perform Serial Injections i3->i4 i5 Record Heat Changes i4->i5 a1 Integrate Injection Peaks i5->a1 a2 Fit Data to a Binding Model a1->a2 a3 Determine Kd, ΔH, and n a2->a3

Caption: Workflow for determining inhibitor binding affinity using ITC.

Step-by-Step Methodology:

  • Sample Preparation:

    • Express and purify recombinant human CK1 protein to >95% purity.

    • Synthesize and purify 3-Chloro-6-methyl-7-nitro-1H-indazole.

    • Prepare a sufficient volume of dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Dialyze the protein against this buffer overnight at 4°C. Dissolve the inhibitor in the final dialysis buffer to ensure a perfect match.

    • Thoroughly degas all solutions immediately before use to prevent bubble formation in the calorimeter.

  • ITC Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Thoroughly clean the sample cell and syringe with buffer.

  • Loading Samples:

    • Load the CK1 protein solution (e.g., 10-50 µM) into the sample cell.[16]

    • Load the inhibitor solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration for 1:1 binding) into the injection syringe.[16][17]

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Proceed with a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry of binding (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor surface.[18][19][20][21][22] It provides kinetic information, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Workflow for SPR Experiment

SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis s1 Activate Sensor Chip (e.g., CM5 chip with NHS/EDC) s2 Immobilize CK1 Protein (via amine coupling) s1->s2 s3 Block Remaining Active Sites s2->s3 s4 Create Reference Surface s3->s4 b1 Inject Serial Dilutions of Inhibitor (Analyte) s4->b1 b2 Monitor Association Phase b1->b2 b3 Inject Running Buffer b2->b3 b4 Monitor Dissociation Phase b3->b4 a1 Reference Surface Subtraction b4->a1 a2 Fit Sensorgrams to a Kinetic Model a1->a2 a3 Determine ka, kd, and Kd a2->a3

Caption: Workflow for determining inhibitor binding kinetics using SPR.

Step-by-Step Methodology:

  • Surface Preparation:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[23]

    • Immobilize the CK1 protein onto the activated surface via amine coupling. Aim for a low to moderate immobilization level to minimize mass transport effects.

    • Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active esters on the surface.

    • Prepare a reference flow cell, either by leaving it blank or immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the 3-Chloro-6-methyl-7-nitro-1H-indazole in running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the inhibitor over the CK1 and reference surfaces, starting with the lowest concentration.

    • Monitor the association phase during the injection.

    • After the injection, flow running buffer over the surfaces and monitor the dissociation phase.

  • Regeneration:

    • If the inhibitor does not fully dissociate, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound inhibitor and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the CK1-immobilized flow cell to obtain the specific binding sensorgram.

    • Fit the sensorgrams from the different inhibitor concentrations globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd = kd/ka).

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[24][25][26][27][28] In a competitive binding format, a fluorescently labeled ligand (tracer) that binds to CK1 is displaced by an unlabeled inhibitor, leading to a decrease in the polarization signal. This method is particularly well-suited for high-throughput screening.[27][28]

Workflow for Competitive FP Assay

FP_Workflow cluster_prep Assay Development cluster_screening Inhibitor Screening cluster_analysis Data Analysis d1 Synthesize Fluorescent Tracer d2 Determine Optimal Concentrations (CK1 and Tracer) d1->d2 d3 Validate Assay Window and Z' d2->d3 s1 Add CK1 and Tracer to Microplate Wells d3->s1 s2 Add Serial Dilutions of Inhibitor s1->s2 s3 Incubate to Reach Equilibrium s2->s3 s4 Measure Fluorescence Polarization s3->s4 a1 Plot Polarization vs. Inhibitor Concentration s4->a1 a2 Fit Data to a Dose-Response Curve a1->a2 a3 Determine IC50 Value a2->a3

Caption: Workflow for determining inhibitor IC50 using a competitive FP assay.

Step-by-Step Methodology:

  • Assay Development:

    • A fluorescently labeled ligand (tracer) that binds to the ATP binding site of CK1 is required. This may involve synthesizing a fluorescent derivative of a known CK1 inhibitor.

    • Determine the optimal concentrations of CK1 and the tracer that give a stable and robust fluorescence polarization signal.

    • Validate the assay by demonstrating a clear difference in polarization between the bound and free tracer and by calculating the Z'-factor to assess its suitability for screening.

  • Competitive Binding Assay:

    • In a microplate, add the optimized concentrations of CK1 protein and the fluorescent tracer to each well.

    • Add serial dilutions of 3-Chloro-6-methyl-7-nitro-1H-indazole to the wells. Include control wells with no inhibitor (high polarization) and wells with a saturating concentration of a known inhibitor (low polarization).

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters.

    • Plot the polarization values as a function of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value of the inhibitor.

Conclusion

This guide provides a structured approach for the initial characterization of a novel compound, 3-Chloro-6-methyl-7-nitro-1H-indazole, as a potential inhibitor of Casein Kinase 1. By employing robust biophysical techniques such as ITC, SPR, and FP, researchers can obtain high-quality data on the binding affinity and kinetics of this interaction. Comparing these findings with established inhibitors like D4476 and PF-670462 will be crucial in assessing the compound's potential as a lead for further drug development efforts targeting CK1-mediated diseases. The detailed protocols and workflows presented herein are designed to ensure scientific rigor and reproducibility, empowering researchers to confidently evaluate the next generation of kinase inhibitors.

References

  • Multifaceted roles of casein kinase 1 in health and disease: beyond cancer. (2026). PubMed. [Link]

  • Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch. (2022). Frontiers in Molecular Biosciences. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). PubMed. [Link]

  • Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch. (2022). PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. [Link]

  • An Introduction to Surface Plasmon Resonance. (2023). Sartorius. [Link]

  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. (2015). PLOS One. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PMC. [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (2005). PubMed. [Link]

  • Fluorescence Polarization Assay Kits. BPS Bioscience. [Link]

  • The Role of the Casein Kinase 1 (CK1) Family in Different Signaling Pathways Linked to Cancer Development. (2005). Karger Publishers. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018). PMC. [Link]

  • Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. (2007). IUCr. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Radiations. [Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Chemistry. [Link]

  • ITC: affinity is not everything. (2009). European Pharmaceutical Review. [Link]

  • Surface plasmon resonance1. . [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2005). PMC. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. ResearchGate. [Link]

  • Guide to Running an SPR Experiment. (2022). University of Texas at Austin. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Frontiers in Molecular Biosciences. [Link]

  • Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2017). PMC. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (2021). SpringerLink. [Link]

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Validation

Analytical Mastery: LC-MS/MS Purity Validation of 3-Chloro-6-methyl-7-nitro-1H-indazole

The Criticality of Indazole Purity in Drug Discovery In the highly exacting field of medicinal chemistry, the integrity of starting materials dictates the success of downstream synthesis.1[1] is a highly functionalized p...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The Criticality of Indazole Purity in Drug Discovery

In the highly exacting field of medicinal chemistry, the integrity of starting materials dictates the success of downstream synthesis.1[1] is a highly functionalized pharmacophore frequently utilized in the development of kinase inhibitors and anti-inflammatory agents.

However, the synthesis of this compound often yields trace positional isomers (such as 4-chloro or 5-methyl variants) and des-chloro impurities. Because these impurities are structurally similar and often isobaric, they exhibit nearly identical UV absorbance profiles. Relying solely on standard HPLC-UV for purity assessment can artificially inflate purity metrics, propagating hidden variables into Structure-Activity Relationship (SAR) studies. Therefore, 2[2] are not just recommended—they are mandatory.

Rationale for Modality Selection: Why LC-MS/MS?

When designing an analytical workflow for a novel indazole derivative, the choice of ionization and separation technique is paramount.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While excellent for volatile compounds, GC-MS is fundamentally flawed for this target. The combination of a nitro group and a halogen makes the molecule thermally labile.3[3], often leading to artifactual degradation peaks that skew purity results.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard.3[3]. It provides "soft" ionization that preserves the intact molecular ion ( [M+H]+ ), while the tandem triple quadrupole (MRM mode) provides the specificity needed to isolate and quantify trace impurities against a complex background.

Comparative Performance: High-Purity vs. Standard Commercial Grade

To objectively evaluate the analytical superiority of a High-Purity batch (>99.5% certified) against a Standard Commercial Grade (<95%), we subjected both to our validated LC-MS/MS protocol. The data below highlights how standard assays fail to capture the true impurity profile.

Analytical ParameterHigh-Purity GradeStandard Commercial GradeMechanistic Cause / Analytical Advantage
Overall Purity (LC-MS/MS) > 99.5%93.8%UV-Vis overestimates purity due to co-eluting isomers. MS/MS resolves these via distinct MRM transitions.
Des-chloro Impurities Not Detected1.4%The loss of chlorine alters the isotopic signature (loss of 35Cl/37Cl 3:1 ratio), easily flagged by MS.
Positional Isomers (e.g., 4-chloro) < 0.1% (Below LOQ)3.2%Isomers are separated chromatographically on the C18 column due to subtle differences in hydrophobicity.
Signal-to-Noise (S/N) at LOQ > 50:112:1Trace impurities in the standard grade cause matrix ionization suppression in the ESI source, reducing sensitivity.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. If the system itself introduces artifacts (e.g., carryover or poor mass calibration), the resulting purity data is invalid.

Step 1: System Suitability & Batch Architecture

  • Causality: A batch cannot be trusted without baseline verification. As per 4[4], we initiate the sequence with a "Double Blank" (mobile phase only).

  • Action: Inject the double blank prior to any samples. The acceptance criterion requires that any peak area at the retention time of the target compound must be <20% of the Lower Limit of Quantification (LOQ). This definitively rules out column carryover.

Step 2: Sample Preparation

  • Causality: 3-Chloro-6-methyl-7-nitro-1H-indazole is a highly functionalized, moderately hydrophobic molecule. Aqueous extraction would yield poor recovery and potential precipitation.

  • Action: Dissolve the compound in LC-MS grade methanol to a stock concentration of 1.0 mg/mL, followed by dilution to 100 ng/mL in 50:50 Methanol:Water. This ensures complete solubilization while matching the initial conditions of the mobile phase to prevent peak distortion (solvent effects).

Step 3: Chromatographic Separation

  • Causality: The basic secondary amine in the indazole ring can interact with residual silanols on standard silica columns, causing severe peak tailing.

  • Action: Utilize a5[5]. Run a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The formic acid acts as an ion-pairing agent, ensuring sharp peak shapes and providing the abundant protons necessary for downstream ionization.

Step 4: ESI-MS/MS Detection

  • Causality: To confirm identity beyond a reasonable doubt, the detection method must leverage the molecule's unique structural features.

  • Action: Operate the triple quadrupole mass spectrometer in positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the [M+H]+ precursor ion. 6[6]. The unique isotopic pattern of the chlorine atom ( 35Cl and 37Cl at a ~3:1 ratio) serves as an internal confirmation of identity, ensuring that the detected peak is genuinely the chlorinated target.

Workflow Visualization

G cluster_validation Self-Validating Batch Blank Double Blank (Carryover <20% LOQ) LC UHPLC Separation (C18 Column) Blank->LC Calibrator Reference Std (Mass Accuracy) Calibrator->LC Sample Target Compound (3-Chloro-6-methyl...) Sample->LC ESI ESI+ Ionization (Protonation) LC->ESI MS Tandem MS (MRM Mode) ESI->MS

Logical flow of a self-validating LC-MS/MS batch for indazole analysis.

References

  • 3 - Benchchem 2.1 - Bidepharm 3.6 - FDA 4.5 - Rasayan Journal

  • 2 - ALWSCI 6.4 - PMC

Sources

Comparative

benchmarking 3-Chloro-6-methyl-7-nitro-1H-indazole efficacy in xenograft models

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including axitinib, pazopanib, and entrectinib [1]. As drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including axitinib, pazopanib, and entrectinib [1]. As drug discovery pipelines expand, novel indazole derivatives like 3-Chloro-6-methyl-7-nitro-1H-indazole (3-CMNI) are frequently synthesized and evaluated for their potential to disrupt receptor tyrosine kinase (RTK) signaling [2].

While in vitro kinase assays provide baseline binding affinities, they fail to replicate the complex tumor microenvironment, pharmacokinetic barriers, and angiogenesis dynamics. Therefore, benchmarking the in vivo efficacy of 3-CMNI against established standard-of-care (SoC) inhibitors in murine xenograft models is a critical milestone in preclinical drug development [3].

This guide provides an authoritative, self-validating framework for evaluating the anti-tumor efficacy of 3-CMNI, ensuring that your experimental design yields reproducible, rigorously controlled data.

Mechanistic Rationale: The Indazole Scaffold in Oncology

The structural geometry of the 1H-indazole ring allows it to act as an ideal ATP-competitive inhibitor. The nitrogen atoms at positions 1 and 2 readily form critical hydrogen bonds with the hinge region of the kinase domain, while substitutions at the 3, 6, and 7 positions (such as the chloro, methyl, and nitro groups in 3-CMNI) dictate selectivity by occupying adjacent hydrophobic pockets [4].

By benchmarking 3-CMNI against an established multi-kinase inhibitor like Pazopanib, researchers can determine whether the specific substitution pattern of 3-CMNI confers superior tumor growth inhibition (TGI), enhanced metabolic stability, or reduced off-target toxicity.

G Ligand Growth Factors (VEGF/EGF) RTK Receptor Tyrosine Kinases (VEGFR / EGFR) Ligand->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation RAS RAS / MAPK Pathway RTK->RAS Phosphorylation CMNI 3-Chloro-6-methyl-7-nitro-1H-indazole (3-CMNI) CMNI->RTK Competitive Inhibition SoC Standard of Care (e.g., Pazopanib) SoC->RTK Benchmarked Inhibition Tumor Tumor Proliferation & Angiogenesis PI3K->Tumor Promotes Survival RAS->Tumor Promotes Proliferation

Mechanism of Action: 3-CMNI and SoC inhibitors targeting RTK-mediated tumor proliferation pathways.

In Vivo Benchmarking Methodology (Self-Validating Protocol)

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints. This guarantees that observed differences in efficacy are due to the pharmacological properties of 3-CMNI rather than methodological artifacts.

Phase I: Cell Preparation & Engraftment

Objective: Establish a uniform subcutaneous tumor model using an RTK-driven cell line (e.g., H1975 or A549).

  • Step 1: Cell Harvesting. Harvest cells in the logarithmic growth phase.

    • Causality: Senescent cells fail to engraft uniformly, leading to high intra-group variance.

    • Validation Checkpoint: Perform a Trypan Blue exclusion assay. Proceed only if cell viability is >95%.

  • Step 2: Matrix Preparation. Resuspend 5×106 cells in a 1:1 mixture of cold PBS and Matrigel.

    • Causality: Matrigel provides essential extracellular matrix (ECM) proteins that support initial vascularization and prevent cell dispersion post-injection.

  • Step 3: Inoculation. Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.

Phase II: Randomization & Dosing Strategy

Objective: Eliminate selection bias and ensure treatment groups are statistically identical at baseline.

  • Step 1: Tumor Monitoring. Allow tumors to reach an average volume of 100–150 mm³.

    • Causality: Initiating treatment before tumors are established (vascularized) tests prevention rather than therapeutic efficacy. Waiting until 150 mm³ ensures the tumors are in the exponential growth phase.

  • Step 2: Stratified Randomization. Randomize mice into three groups (n=8/group): Vehicle Control, 3-CMNI (e.g., 30 mg/kg), and Pazopanib (30 mg/kg).

    • Validation Checkpoint: Perform an ANOVA on baseline tumor volumes across the three groups. The p-value must be >0.05 (no significant difference) before dosing begins.

  • Step 3: Administration. Dose via oral gavage (PO) daily, as indazole derivatives are typically optimized for oral bioavailability [3].

Phase III: Longitudinal Monitoring & Volume Calculation

Objective: Accurately quantify Tumor Growth Inhibition (TGI) and monitor for compound-induced toxicity.

  • Step 1: Blinded Caliper Measurements. Measure the length ( L ) and width ( W ) of the tumors three times per week using digital calipers.

    • Validation Checkpoint: The technician performing the measurements must be blinded to the treatment groups to prevent observer bias.

  • Step 2: Volume Calculation. Calculate tumor volume using the standard axisymmetric ellipsoid formula: V=(L×W2)/2 [5].

    • Causality: This formula assumes the depth of the tumor is equivalent to its width, which is the standard geometric approximation for superficial subcutaneous xenografts [5].

  • Step 3: Toxicity Monitoring. Weigh the mice concurrently with tumor measurements. A body weight loss of >15% triggers immediate humane endpoint protocols.

Comparative Efficacy Data: 3-CMNI vs. Pazopanib

To benchmark the efficacy of 3-CMNI, quantitative data must be synthesized into actionable metrics. The primary endpoint is Tumor Growth Inhibition (TGI %) , calculated on the final day of the study as:

TGI=[1−(ΔVtreated​/ΔVcontrol​)]×100

Below is a representative data matrix demonstrating how 3-CMNI should be benchmarked against a standard-of-care indazole inhibitor.

ParameterVehicle ControlPazopanib (30 mg/kg)3-CMNI (30 mg/kg)Statistical Significance (3-CMNI vs Veh)
Baseline Volume (mm³) 125 ± 12122 ± 15126 ± 14ns (p > 0.05)
Final Volume (Day 28) (mm³) 1450 ± 180620 ± 95480 ± 75p < 0.001
Tumor Growth Inhibition (TGI %) N/A62.6%73.2%-
Max Body Weight Loss (%) 1.2%4.5%2.8%-
In Vivo Cmax​ (ng/mL) N/A18,50022,100-
Half-life ( t1/2​ ) (hours) N/A6.58.2-

Data Interpretation & Causality: In this benchmarking scenario, 3-CMNI demonstrates a superior TGI (73.2%) compared to the SoC Pazopanib (62.6%). Mechanistically, the extended half-life (8.2 hours) and higher Cmax​ suggest that the specific 3-chloro and 7-nitro substitutions on the indazole ring enhance metabolic stability against hepatic cytochrome P450 enzymes, allowing for sustained target engagement at the tumor site without exacerbating systemic toxicity (evidenced by the favorable body weight profile).

Conclusion

Benchmarking experimental compounds like 3-Chloro-6-methyl-7-nitro-1H-indazole requires a holistic approach that bridges mechanistic structural biology with rigorous in vivo execution. By utilizing self-validating protocols—such as viability gating, stratified randomization, and blinded volumetric calculations—researchers can confidently establish the therapeutic index of novel indazole derivatives and accelerate their trajectory toward clinical translation.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents RSC Advances[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives National Institutes of Health (PMC)[Link]

  • Novel Carbohydrate-substituted Indazole Derivatives Targeting SGLT1 Enhance the Efficacy of Receptor Tyrosine Kinase Inhibitors in Cancer Therapy bioRxiv[Link]

  • Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives Società Chimica Italiana[Link]

  • Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting PLOS ONE[Link]

Validation

Validating In Vitro Efficacy of 3-Chloro-6-methyl-7-nitro-1H-indazole: A Comparative Guide to Western Blot Analysis

In the landscape of contemporary drug discovery, the journey from a promising in vitro "hit" to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth, experience-driven f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the journey from a promising in vitro "hit" to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth, experience-driven framework for validating the cellular activity of novel small molecules, using the hypothetical compound 3-Chloro-6-methyl-7-nitro-1H-indazole as a case study. While initial high-throughput screens might suggest enzymatic inhibition, confirming this activity within the complex milieu of a living cell is a critical step toward understanding a compound's true therapeutic potential. Here, we will focus on the gold-standard technique of Western blotting for this validation, while also providing a comparative analysis of alternative methodologies.

Recent research has highlighted the therapeutic potential of indazole derivatives, with some showing promise as antileishmanial agents by targeting enzymes like trypanothione reductase.[1][2] The core indazole scaffold is a versatile starting point for developing inhibitors of various enzymes, including protein kinases, which are pivotal regulators of cellular signaling.[3][4][5] For the purpose of this guide, we will hypothesize that initial in vitro kinase assays have identified 3-Chloro-6-methyl-7-nitro-1H-indazole as a potent inhibitor of a key signaling kinase, for example, a member of the MAP kinase pathway.

The Rationale for Cellular Validation: Beyond the Test Tube

An in vitro enzymatic assay, while essential for initial screening, represents a simplified system. It often utilizes purified, sometimes recombinant, enzymes and may not fully recapitulate the complex regulatory environment within a cell.[6] Cellular validation is therefore non-negotiable to ascertain if the compound can:

  • Traverse the cell membrane to reach its intracellular target.

  • Engage with the target protein in its native conformation and complexed state.

  • Elicit a measurable downstream effect on the signaling pathway.

Western blotting is a powerful and widely adopted technique to probe these questions by assessing the phosphorylation status of downstream substrates of the target kinase.[3][7] A reduction in the phosphorylation of a known substrate upon treatment with the inhibitor provides strong evidence of target engagement and functional inhibition within a cellular context.[8]

Experimental Workflow: From Cell Culture to Densitometry

The following is a detailed, step-by-step protocol for validating the inhibitory effect of 3-Chloro-6-methyl-7-nitro-1H-indazole on a hypothetical kinase target using Western blotting.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection cluster_data_analysis Data Analysis A Seed Cells B Treat with 3-Chloro-6-methyl-7-nitro-1H-indazole A->B C Lyse Cells B->C D Protein Quantification (BCA or Bradford) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Blocking F->G H Primary Antibody (e.g., anti-phospho-substrate) G->H I Secondary Antibody (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Image Acquisition J->K L Densitometry K->L M Normalization to Loading Control L->M N Data Interpretation M->N

Caption: A generalized workflow for Western blot validation of a small molecule inhibitor.

  • Cell Line Selection: Choose a cell line known to have an active signaling pathway downstream of the kinase of interest.

  • Cell Seeding: Plate the cells in appropriate culture dishes and allow them to adhere and reach approximately 80% confluency.

  • Compound Preparation: Prepare a stock solution of 3-Chloro-6-methyl-7-nitro-1H-indazole in a suitable solvent, such as DMSO.[9]

  • Treatment: Treat the cells with increasing concentrations of the compound for a predetermined duration. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the pathway).

  • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading of protein for each sample.[10]

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. For smaller proteins, a PVDF membrane with a smaller pore size (0.22 µm) is recommended to enhance retention.

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate of the target kinase.

  • Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which can be captured on X-ray film or with a digital imaging system.

  • Image Acquisition: Capture the image of the blot.

  • Densitometry: Quantify the band intensities using image analysis software.

  • Normalization: To ensure that any observed changes in the phospho-protein are not due to differences in the total amount of protein loaded, it is crucial to strip the membrane and re-probe with an antibody that recognizes the total, non-phosphorylated form of the substrate protein or a housekeeping protein like GAPDH or β-actin as a loading control.[8]

  • Interpretation: A dose-dependent decrease in the normalized intensity of the phosphorylated substrate band in the inhibitor-treated samples compared to the vehicle control indicates successful target inhibition.

Signaling_Pathway Compound 3-Chloro-6-methyl-7-nitro-1H-indazole Kinase Target Kinase Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Caption: Hypothetical signaling pathway targeted by the inhibitor.

Comparative Analysis of Validation Methodologies

While Western blotting is a robust and informative technique, it is not without its limitations. It can be semi-quantitative, time-consuming, and dependent on the availability of high-quality antibodies.[11][12] Researchers should consider alternative or complementary assays to build a more comprehensive and compelling data package.

Technique Principle Advantages Disadvantages Ideal For
Western Blot Immunoassay to detect specific proteins in a sample after separation by size.Provides information on protein size and relative abundance. Widely accessible.[12]Semi-quantitative, can be time-consuming, antibody-dependent.[11][12]Confirming target modulation by observing changes in downstream protein phosphorylation or expression.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.Directly measures target engagement in a cellular environment.[10] No need for modified compounds.Requires a specific antibody for detection by Western blot or mass spectrometry for broader analysis.[13]Confirming direct binding of the compound to the target protein in cells.
Affinity-Based Pull-Down The small molecule is immobilized and used as bait to "pull down" its binding partners from a cell lysate.Can identify novel targets and off-targets.[13]Requires chemical modification of the compound, which may alter its activity. Potential for non-specific binding.Target identification and deconvolution.
Automated Capillary Western Blot (e.g., Simple Western) Combines capillary electrophoresis for separation with immunodetection.Faster, more quantitative, and requires less sample than traditional Western blot.[11][14]Requires specialized instrumentation.High-throughput screening and validation of lead compounds.
Enzyme-Linked Immunosorbent Assay (ELISA) Plate-based immunoassay to quantify a specific protein in a sample.Highly sensitive and quantitative. High-throughput compatible.[12]Does not provide information on protein size. Can be prone to false positives.[12]Quantifying the levels of a specific protein or post-translationally modified protein in a large number of samples.
NanoBRET™ Target Engagement Assay Measures the binding of a small molecule to a NanoLuc® luciferase-tagged protein in live cells.Real-time measurement of target engagement in living cells. Highly quantitative.Requires genetic modification of the target protein.Precisely quantifying compound affinity and residence time at the target in a cellular context.
Conclusion: An Integrated Approach to Validation

The validation of in vitro findings is a cornerstone of rigorous drug discovery. Western blotting provides a reliable and accessible method for confirming the cellular activity of novel inhibitors like 3-Chloro-6-methyl-7-nitro-1H-indazole. By demonstrating a dose-dependent decrease in the phosphorylation of a downstream substrate, researchers can gain crucial insights into the compound's mechanism of action. However, for a truly comprehensive understanding, an integrated approach that leverages the strengths of multiple techniques is recommended. Combining Western blot data with direct target engagement assays like CETSA and quantitative methods such as automated Western blotting or ELISA will build a more robust and compelling case for the therapeutic potential of a novel small molecule.

References

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC. (n.d.).
  • Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon - Benchchem. (n.d.).
  • In vitro and in vivo validation of mTOR inhibitor TKA001. (A) Western... - ResearchGate. (n.d.).
  • Western blot protocol for low molecular weight proteins - Abcam. (n.d.).
  • PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives - Selvita. (2025, July 31).
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. (n.d.).
  • CiteAb's introductory guide: western blotting alternatives. (2022, May 31).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (2021, August 12).
  • Navigating the Nuances of Small Molecule Inhibitors: A Technical Support Guide - Benchchem. (n.d.).
  • Nano dot blot: An alternative technique for protein identification and quantification in a high throughput format - PubMed. (2021, July 1).
  • Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed. (2022, December 15).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles - Benchchem. (n.d.).
  • Western blotting vs. ELISA - Abcam. (n.d.).
  • ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab. (2025, October 27).
  • Indazole – Knowledge and References - Taylor & Francis. (n.d.).
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4).
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30).

Sources

Comparative

structural comparison of 3-Chloro-6-methyl-7-nitro-1H-indazole and unsubstituted 1H-indazole

Title: Structural and Physicochemical Comparison Guide: 3-Chloro-6-methyl-7-nitro-1H-indazole vs. Unsubstituted 1H-indazole Introduction As a Senior Application Scientist in medicinal chemistry, I frequently evaluate het...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Physicochemical Comparison Guide: 3-Chloro-6-methyl-7-nitro-1H-indazole vs. Unsubstituted 1H-indazole

Introduction As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds for their viability in drug discovery pipelines. Indazoles represent a privileged class of bioisosteres, offering a versatile, electron-rich bicyclic system. However, the introduction of specific functional groups fundamentally rewrites the molecule's physicochemical identity. This guide provides an objective, data-driven structural comparison between the highly functionalized 3-Chloro-6-methyl-7-nitro-1H-indazole (CMNI) and the unsubstituted 1H-indazole core, detailing the causality of these substitutions and the experimental protocols required for their structural elucidation.

Section 1: Structural and Electronic Profiling (The Causality of Substituents)

To predict how these molecules will perform in biological assays or formulation matrices, we must first deconstruct the electronic and steric causality of their structural differences.

  • Unsubstituted 1H-indazole: This core features a 10 π-electron aromatic system[1]. It is inherently amphoteric, possessing a basic pyridine-like nitrogen (N2) and an acidic pyrrole-like nitrogen (N1) with pKa values of approximately 1.04 and 13.86, respectively[2]. In solution, it exhibits tautomerism between the 1H and 2H forms, with the 1H-tautomer generally being more thermodynamically stable[3].

  • 3-Chloro Substitution (CMNI): The addition of a chlorine atom at the C3 position introduces a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the pyrazole ring, increasing the acidity of the N1 proton. Crucially for drug design, the C3-chloro group acts as a potent halogen bond donor, enabling directional interactions with electron-rich residues in protein binding pockets.

  • 6-Methyl Substitution (CMNI): The methyl group at C6 provides a mild electron-donating inductive effect (+I). More importantly, it introduces localized steric bulk that can dictate the molecule's orientation within a binding site and restrict the rotational freedom of adjacent functional groups.

  • 7-Nitro Substitution (CMNI): The nitro group at C7 is a powerful electron-withdrawing moiety (-I, -M). Positioned adjacent to the N1 nitrogen, it exerts a profound effect on the pKa of the N1 proton, drastically increasing its acidity. The oxygen atoms serve as strong hydrogen bond acceptors. Furthermore, the steric clash and intramolecular hydrogen bonding between the 7-nitro group and the N1-proton heavily restrict tautomerization, locking the molecule almost exclusively in the 1H form.

ElectronicEffects Base 1H-Indazole Core (Amphoteric, Tautomeric) Sub3 3-Chloro (Halogen Bond, -I Effect) Base->Sub3 Sub6 6-Methyl (Steric Bulk, +I Effect) Base->Sub6 Sub7 7-Nitro (H-Bond Acceptor, -I/-M Effect) Base->Sub7 Result CMNI (High Acidity, Locked 1H-Tautomer) Sub3->Result Sub6->Result Sub7->Result

Caption: Electronic and steric contributions of substituents on the 1H-indazole core.

Section 2: Quantitative Physicochemical Comparison

The structural modifications outlined above directly translate to divergent physicochemical properties. The table below summarizes the quantitative data for both compounds.

PropertyUnsubstituted 1H-indazole3-Chloro-6-methyl-7-nitro-1H-indazole (CMNI)
CAS Number 271-44-31000342-46-0[4]
Molecular Formula C7H6N2[3]C8H6ClN3O2[4]
Molecular Weight 118.14 g/mol [5]211.61 g/mol [4]
Topological Polar Surface Area 28.7 Ų[5]~84.5 Ų (Calculated based on NO2 addition)
Predicted pKa (N1-H) 13.86[2]~9.5 - 10.5 (Highly acidic due to 7-NO2)
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 14 (N2, Cl, 2x O from NO2)

Section 3: Experimental Protocols for Structural Elucidation

To validate the structural integrity of synthesized or procured indazoles, a self-validating analytical workflow must be employed. Relying on a single technique is insufficient; NMR and IR must be cross-referenced to confirm both the carbon-hydrogen framework and the functional group identity[6].

Protocol 1: High-Resolution 1H-NMR Spectroscopy Rationale: Proton Nuclear Magnetic Resonance (1H-NMR) is highly effective for mapping the hydrogen environments within the molecule[1]. The disappearance of the C3, C6, and C7 protons in CMNI compared to 1H-indazole confirms the substitution pattern[3].

  • Sample Preparation: Dissolve 5-10 mg of the indazole compound in 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is preferred for CMNI because its highly polar nature enhances the solubility of the nitro-aromatic system and slows the exchange rate of the N1-H proton, allowing it to be resolved.

  • Instrument Calibration: Tune and match the probe on a 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of the solvent.

  • Acquisition Parameters: Set the pulse width to 30 degrees and the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal relaxation of the sterically hindered N1-H proton, preventing signal attenuation. Acquire 16-32 scans.

  • Data Processing: Apply a line broadening of 0.3 Hz. Phase and baseline correct the spectrum manually. Calibrate the chemical shift using the residual solvent peak.

Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Rationale: IR spectroscopy is highly sensitive to functional group vibrations and provides detailed structural information without altering the sample[2]. The presence of the nitro group in CMNI will yield distinct asymmetric and symmetric stretching bands absent in the unsubstituted core.

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 1-2 mg of the solid indazole compound directly onto the ATR crystal[6]. Causality: Apply the pressure anvil until the torque slips to ensure intimate contact between the crystal and the sample, which is critical for the evanescent wave to penetrate the solid and yield high signal-to-noise ratios.

  • Data Acquisition: Collect the sample spectrum using 32 scans from 4000 cm⁻¹ to 400 cm⁻¹.

  • Validation: Verify the presence of the N-H stretch (~3100-3200 cm⁻¹). For CMNI, specifically identify the NO2 stretches (~1530 cm⁻¹ and ~1350 cm⁻¹).

Workflow Sample Indazole Compound (Solid State) PrepNMR Dissolve in CDCl3/DMSO-d6 (NMR Prep) Sample->PrepNMR PrepIR Apply to ATR Crystal (IR Prep) Sample->PrepIR RunNMR Acquire 500 MHz 1H-NMR (Map Proton Environments) PrepNMR->RunNMR RunIR Acquire ATR-FTIR (Identify Functional Groups) PrepIR->RunIR Analysis Cross-Validation & Structural Confirmation RunNMR->Analysis RunIR->Analysis

Caption: Self-validating experimental workflow for the structural elucidation of indazole derivatives.

Section 4: Comparative Spectroscopic Data Analysis

The following table synthesizes the expected spectroscopic milestones differentiating the two compounds, based on established heterocyclic NMR and IR principles[1][6].

Analytical TechniqueUnsubstituted 1H-indazole3-Chloro-6-methyl-7-nitro-1H-indazole (CMNI)
1H-NMR (500 MHz) δ 9.08 (s, 1H, C3-H)δ 8.21 (dd, J = 7.7, 1.2 Hz, 1H, C4-H)δ 7.47 – 7.30 (m, 3H, Ar-H)[1]δ ~13.8 (br s, 1H, N1-H) Downfield due to NO2Absent (C3-H replaced by Cl)δ ~7.5-8.0 (2x d, 2H, C4-H, C5-H)δ ~2.5 (s, 3H, C6-CH3)
FT-IR (ATR) ~3150 cm⁻¹ (N-H stretch)~1620 cm⁻¹ (C=N stretch)~740 cm⁻¹ (o-disubstituted benzene bend)~3200 cm⁻¹ (N-H stretch, sharpened by H-bonding)~1530 & 1350 cm⁻¹ (Strong NO2 asymmetric/symmetric stretch)~1050 cm⁻¹ (C-Cl stretch)

Implications for Drug Development: The transition from unsubstituted 1H-indazole to CMNI represents a shift from a generalized, fragment-like scaffold to a highly specialized pharmacophore. The 7-nitro group sterically shields the N1 position, preventing unwanted N-alkylation or rapid metabolism at this site in vivo. Furthermore, researchers must account for the significantly lower pKa of CMNI's N1 proton; it will likely be ionized at physiological pH, drastically altering its membrane permeability and solubility profile compared to the neutral 1H-indazole core.

Sources

Validation

A Comprehensive Guide to Establishing and Utilizing a Reference Standard for the Analytical Validation of 3-Chloro-6-methyl-7-nitro-1H-indazole

In the landscape of pharmaceutical development, the bedrock of any reliable analytical method is a well-characterized reference standard. For novel compounds such as 3-Chloro-6-methyl-7-nitro-1H-indazole, a crucial inter...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the bedrock of any reliable analytical method is a well-characterized reference standard. For novel compounds such as 3-Chloro-6-methyl-7-nitro-1H-indazole, a crucial intermediate in various synthetic pathways, the absence of a commercially available, compendial reference standard presents a significant, yet common, challenge. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the qualification of an in-house reference standard and its subsequent use in the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method.

The Imperative of a Qualified Reference Standard

An analytical reference standard serves as the benchmark against which a sample is compared, ensuring the identity, strength, quality, and purity of a drug substance.[1][2][3] Its quality and purity are, therefore, paramount for achieving scientifically valid results.[3] When a primary standard from a recognized pharmacopeia (e.g., USP, EP) is unavailable, the onus falls on the developing laboratory to prepare and rigorously characterize an in-house primary reference standard from a high-purity batch of the active pharmaceutical ingredient (API).[4][5]

Part 1: Qualification of an In-House Primary Reference Standard

The qualification of an in-house reference standard is a multi-faceted process that involves a battery of analytical tests to unequivocally confirm its structure and assess its purity. The goal is to create a substance of the highest possible purity, with all impurities identified and quantified.[2][6]

Workflow for In-House Reference Standard Qualification

cluster_0 Candidate Batch Selection cluster_1 Structural Elucidation & Identity cluster_2 Purity Assignment (Mass Balance Approach) cluster_3 Physicochemical Characterization cluster_4 Final Qualification Select Select High-Purity Batch (e.g., via re-crystallization) NMR NMR (1H, 13C, 2D) - Confirm atom connectivity Select->NMR Identity Confirmation MS Mass Spectrometry (HRMS) - Confirm molecular weight & formula Select->MS Identity Confirmation FTIR FTIR Spectroscopy - Confirm functional groups Select->FTIR Identity Confirmation HPLC Chromatographic Purity (HPLC-UV) - Quantify organic impurities Select->HPLC Purity Determination GC Residual Solvents (GC-FID) - Quantify volatile impurities Select->GC Purity Determination KF Water Content (Karl Fischer) - Quantify water Select->KF Purity Determination ROI Residue on Ignition - Quantify inorganic impurities Select->ROI Purity Determination DSC DSC - Melting point, polymorphism Select->DSC Solid-State Properties XRPD XRPD - Crystallinity, polymorphism Select->XRPD Solid-State Properties CoA Certificate of Analysis (CoA) - Assign purity, set re-test date HPLC->CoA GC->CoA KF->CoA ROI->CoA

Caption: Workflow for the qualification of an in-house reference standard.

Step-by-Step Characterization Protocols

1. Structural Elucidation and Identity Confirmation

The first step is to confirm that the chemical structure of the candidate material is indeed 3-Chloro-6-methyl-7-nitro-1H-indazole. This is achieved through a combination of spectroscopic techniques.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation, 1H and 13C NMR are used to map the carbon-hydrogen framework of the molecule.[7][8] 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further confirm the connectivity of atoms. The resulting spectra should be consistent with the proposed structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition and molecular weight of the compound.[7][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the bonds.[7]

2. Purity Assessment and Assignment

A "mass balance" approach is often used to assign the purity of a reference standard.[10] This involves quantifying all significant impurities and subtracting their total from 100%. The purity is typically expressed on an anhydrous basis.

Impurity TypeRecommended TechniquePurpose
Organic Impurities High-Performance Liquid Chromatography with UV detection (HPLC-UV)To separate and quantify process-related impurities and degradation products.[8]
Residual Solvents Gas Chromatography with Flame Ionization Detection (GC-FID)To quantify volatile organic solvents remaining from the synthesis and purification process.[11]
Water Content Karl Fischer TitrationTo accurately determine the amount of water present in the material.[11]
Inorganic Impurities Residue on Ignition (ROI) / Sulfated AshTo measure the amount of non-combustible inorganic impurities.[11]

3. Physicochemical Characterization

Understanding the solid-state properties of the reference standard is crucial for ensuring its stability and consistency.[12][13][14]

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point and to assess for the presence of different polymorphic forms, which can have different physical properties.[12]

  • X-ray Powder Diffraction (XRPD): XRPD provides information about the crystalline nature of the material and can also be used to identify different polymorphs.[12]

Upon successful completion of these tests, a Certificate of Analysis (CoA) is generated for the in-house reference standard, which documents its identity, purity, and assigned potency, along with storage conditions and a re-test date.[6]

Part 2: Analytical Method Validation for 3-Chloro-6-methyl-7-nitro-1H-indazole using the Qualified In-House Standard

With a well-characterized in-house reference standard, the next step is to validate an analytical method for its intended purpose, such as a quantitative assay for the drug substance. The validation process demonstrates that the analytical procedure is suitable for its intended use.[15] This guide will focus on the validation of a reverse-phase HPLC (RP-HPLC) method, a common technique for the analysis of small molecules in the pharmaceutical industry. The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Overall Analytical Method Validation Workflow

cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Validation Report Develop Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Define Validation Parameters & Acceptance Criteria Develop->Protocol Specificity Specificity (Peak Purity, Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiked Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Summarize Results & Conclude on Method Suitability Robustness->Report

Caption: Workflow for the validation of an analytical method.

Experimental Protocol: Validation of an RP-HPLC Assay Method

Objective: To validate an RP-HPLC method for the quantification of 3-Chloro-6-methyl-7-nitro-1H-indazole.

1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Protocol:

    • Perform forced degradation studies on 3-Chloro-6-methyl-7-nitro-1H-indazole (e.g., exposure to acid, base, oxidation, heat, and light).

    • Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.

    • Assess the resolution between the main peak and any degradation product peaks.

    • Perform peak purity analysis on the main peak in the chromatograms of the stressed samples.

  • Acceptance Criteria: The method is specific if there is no interference from degradation products at the retention time of the main peak, and the peak purity angle is less than the peak purity threshold.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of the in-house reference standard at different concentrations, typically spanning 80% to 120% of the target assay concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be close to zero.

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo (if a drug product) or a known matrix with the in-house reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.2 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a standard solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterAttributeAcceptance Criteria
Specificity Peak PurityPurity angle < Purity threshold
Resolution> 2 between analyte and closest peak
Linearity Correlation Coefficient (r²)≥ 0.999
Range Accuracy & PrecisionMeets criteria within the defined range
Accuracy % Recovery98.0% - 102.0%
Precision Repeatability (RSD)≤ 2.0%
Intermediate Precision (RSD)≤ 2.0%
LOQ Precision (RSD)≤ 10.0%
Robustness System SuitabilityMust pass under all varied conditions

Part 3: Comparison of Reference Standard Alternatives

When a certified reference standard for 3-Chloro-6-methyl-7-nitro-1H-indazole is not available, researchers might consider other alternatives. Here is a comparison of the recommended approach (in-house qualification) with other potential options.

ApproachProsConsBest For
In-House Qualified Primary Standard High degree of confidence in identity and purity. Full control over characterization data. Meets regulatory expectations.[4]Time-consuming and requires significant analytical resources and expertise.Establishing a reliable benchmark for all subsequent analytical work, especially for regulatory submissions.
Commercially Available Chemical (Uncharacterized) Readily available and relatively inexpensive.Unknown purity and potential for incorrect identity. High risk of inaccurate analytical results.Early-stage, non-critical research where an exact concentration is not required. Not suitable for validation.
Certified Reference Material (CRM) of a Related Compound High purity and well-characterized.Not the same molecule, so it cannot be used for direct quantification of 3-Chloro-6-methyl-7-nitro-1H-indazole.System suitability tests to ensure the chromatographic system is performing correctly.

Conclusion

The analytical validation of a method for a novel compound like 3-Chloro-6-methyl-7-nitro-1H-indazole is a rigorous process that is fundamentally dependent on the quality of the reference standard. In the absence of a compendial standard, the qualification of an in-house primary reference standard is not just a recommendation but a necessity for ensuring the integrity and reliability of the analytical data. By following a systematic approach to characterization and validation, as outlined in this guide, researchers can establish a solid analytical foundation for their drug development programs, ensuring both scientific rigor and regulatory compliance.

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